Fubp1-IN-2
Description
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Properties
Molecular Formula |
C26H26ClN3O4 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-methoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C26H26ClN3O4/c1-17-3-6-19(27)15-24(17)30-13-11-29(12-14-30)20-7-10-23(22(16-20)26(32)33)28-25(31)18-4-8-21(34-2)9-5-18/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)(H,32,33) |
InChI Key |
QFJLWZSHKPVZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Fubp1-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fubp1-IN-2 has emerged as a significant small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a key regulator of gene expression, notably controlling the transcription of the proto-oncogene c-Myc. Dysregulation of FUBP1 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. This compound was identified through a screening for compounds that potentiate the activity of the ornithine decarboxylase inhibitor, difluoromethylornithine (DFMO). It functions by disrupting the interaction between FUBP1 and its single-stranded DNA target, the FUSE sequence, leading to downstream effects on gene expression, including the downregulation of c-Myc and upregulation of the cell cycle inhibitor p21. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery and Mechanism of Action
This compound, also referred to as compound 9 in its discovery publication, was identified from a large chemical library screen for molecules that enhance the anti-proliferative effects of DFMO.[1][2] Further investigation revealed that its mechanism of action is independent of polyamine transport, a common pathway for DFMO potentiation. Instead, this compound directly targets FUBP1, a critical transcriptional activator of c-Myc.[1][2][3]
The primary mechanism of this compound is the inhibition of the interaction between the fourth K-homology (KH) domain (KH4) of FUBP1 and the FUSE DNA sequence.[1][2] This disruption has been demonstrated through key biological experiments, which are detailed in the protocols section of this guide. By preventing FUBP1 from binding to the c-Myc promoter, this compound effectively reduces both c-Myc mRNA and protein levels.[1][2] This leads to a decrease in the transcription of c-Myc target genes, including ornithine decarboxylase (ODC), and a subsequent depletion of intracellular polyamines.[1] Concurrently, this compound treatment results in an increase in the mRNA and protein expression of the cyclin-dependent kinase inhibitor p21.[1][2]
Signaling Pathway
The signaling pathway affected by this compound is central to cell proliferation and survival. A simplified representation of this pathway is illustrated below.
Caption: this compound inhibits FUBP1, leading to decreased c-Myc and increased p21 transcription.
Quantitative Data
While a specific IC50 value for this compound's inhibition of the FUBP1-FUSE interaction has not been explicitly reported in the reviewed literature, a similar inhibitor, FUBP1-IN-1, has a reported IC50 of 11.0 μM for this interaction. This provides a benchmark for the potency of this class of inhibitors.
| Compound | Target Interaction | IC50 | Reference |
| FUBP1-IN-1 | FUBP1-FUSE | 11.0 μM | [Vendor Data] |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not yet publicly available in the scientific literature. The chemical name for this compound is (E)-3-(4-((4-chlorobenzoyl)amino)benzyl)-4-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid. The synthesis would likely involve a multi-step process culminating in the formation of the maleimide core and subsequent attachment of the side chains. Researchers interested in synthesizing this compound would need to refer to the primary publication and potentially devise a synthetic route based on analogous structures.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for FUBP1-FUSE Interaction
This assay is used to qualitatively assess the ability of this compound to inhibit the binding of FUBP1 to the FUSE DNA sequence.
Materials:
-
Recombinant FUBP1 protein (specifically the KH4 domain)
-
Biotin- or radio-labeled single-stranded FUSE oligonucleotide probe
-
Unlabeled ("cold") FUSE oligonucleotide for competition
-
This compound
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
Native polyacrylamide gel (e.g., 6%)
-
TBE or TGE running buffer
-
Detection reagents (streptavidin-HRP for biotinylated probes or autoradiography film for radiolabeled probes)
Protocol:
-
Binding Reaction Setup: In separate tubes, combine the binding buffer, poly(dI-dC), and the labeled FUSE probe.
-
Inhibitor/Control Incubation: To respective tubes, add this compound at various concentrations, a vehicle control (e.g., DMSO), or unlabeled FUSE probe (for competition control).
-
Protein Addition: Add the recombinant FUBP1 KH4 domain to all tubes except the negative control (probe only).
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for binding.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using the appropriate method (chemiluminescence for biotin or autoradiography for radioactivity). A decrease in the shifted band (FUBP1-FUSE complex) in the presence of this compound indicates inhibition.
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Chromatin Immunoprecipitation (ChIP) Assay for FUBP1 Target Gene Binding
This assay is performed to confirm that this compound inhibits the binding of FUBP1 to the promoter region of its target genes (e.g., c-Myc) in a cellular context.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-FUBP1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the FUSE region of the c-Myc promoter and a negative control region
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FUBP1 antibody or a control IgG overnight.
-
Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the FUSE region of the c-Myc promoter. A decrease in the amount of precipitated DNA in cells treated with this compound compared to the vehicle control indicates inhibition of FUBP1 binding.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.
Conclusion
This compound is a valuable tool compound for studying the biological roles of FUBP1 and for exploring the therapeutic potential of FUBP1 inhibition. Its discovery has provided a novel chemical scaffold for the development of more potent and selective FUBP1 inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in preclinical cancer models. The experimental protocols provided herein offer a foundation for researchers to further investigate the mechanism and effects of this promising inhibitor.
References
Fubp1-IN-2: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a critical regulator in oncogenesis, primarily through its modulation of key cancer-related genes such as c-MYC.[1][2] Its overexpression is correlated with poor prognosis in numerous cancers, including hepatocellular carcinoma, lung cancer, and pancreatic cancer, making it an attractive target for therapeutic intervention.[2][3][4][5][6] This document provides a technical overview of the target validation process for Fubp1-IN-2, a potent small molecule inhibitor designed to disrupt the FUBP1-FUSE interaction.[7] While comprehensive public data on this compound is emerging, this guide consolidates the established functions of FUBP1 and standard methodologies for inhibitor validation to provide a foundational framework for researchers.
FUBP1: The Molecular Target
FUBP1 is a multifunctional DNA and RNA-binding protein that acts as a master regulator of transcription, translation, and RNA splicing.[1][3] It primarily functions by binding to single-stranded FUSE sequences in the promoter regions of its target genes.[8]
Key Oncogenic Functions of FUBP1:
-
Transcriptional Activation of c-MYC: FUBP1 is a well-established activator of c-MYC transcription.[1][9] It binds to the FUSE region upstream of the c-MYC promoter and recruits the general transcription factor TFIIH, enhancing its helicase activity and promoting transcriptional elongation.[2]
-
Repression of Tumor Suppressors: FUBP1 can repress the transcription of critical cell cycle inhibitors and tumor suppressors, notably p53 and p21.[1][5] By binding to the p53 DNA-binding domain, FUBP1 inhibits its transcriptional activity.[1][8]
-
Regulation of Cell Proliferation and Apoptosis: Through its influence on c-MYC and p21, FUBP1 promotes cell cycle progression and inhibits apoptosis, contributing to uncontrolled cancer cell growth.[1][4][10] Knockdown of FUBP1 has been shown to induce cell cycle arrest and enhance apoptosis.[8][10][11]
-
Involvement in Key Signaling Pathways: FUBP1 is implicated in major cancer-related signaling cascades. It can activate Wnt/β-catenin signaling by directly binding to the promoter of DVL1 and modulate the TGFβ/Smad pathway, promoting epithelial-mesenchymal transition (EMT), migration, and invasion.[8][12]
This compound: Mechanism of Action
This compound is a potent inhibitor of Far Upstream Binding Protein 1 (FUBP1). Its primary mechanism of action is the disruption of the critical interaction between FUBP1 and its target FUSE DNA sequence.[7] This interference is designed to abrogate the transcriptional regulatory functions of FUBP1, leading to an anti-tumor phenotype characterized by the downregulation of oncogenes like c-MYC and the upregulation of tumor suppressors like p21. Another inhibitor in this class, FUBP1-IN-1, has been shown to interfere with this binding with an IC50 of 11.0 μM.[13]
Quantitative Data Summary for FUBP1 Inhibitors
The following table summarizes key quantitative metrics for known FUBP1 inhibitors, providing a reference for the expected potency and activity of compounds like this compound.
| Compound | Assay Type | Target | Quantitative Value | Cell Line(s) | Reference |
| FUBP1-IN-1 | FUSE Binding Assay | FUBP1 | IC50: 11.0 μM | N/A | [13] |
| SN-38 (Camptothecin analog) | ALPHA-Screen | FUBP1-FUSE Interaction | Inhibition Confirmed | N/A | [5] |
| SN-38 | Surface Plasmon Resonance (SPR) | FUBP1-FUSE Interaction | Binding Confirmed | N/A | [5] |
| SN-38 | Microscale Thermophoresis (MST) | FUBP1-FUSE Interaction | Binding Confirmed | N/A | [5] |
| UCF699 (Anthranilic acid derivative) | Cell Growth Assay | Pancreatic Cancer Cells | Inhibition Confirmed | PDAC cells | [14] |
Signaling Pathways and Experimental Workflows
Core FUBP1 Signaling Pathways
The diagrams below illustrate the central role of FUBP1 in regulating the c-MYC and p53 pathways, which are primary targets for this compound.
Target Validation Experimental Workflow
Validating that this compound engages its target FUBP1 in cancer cells and elicits the desired downstream effects requires a multi-step experimental approach.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to confirm that this compound disrupts the binding of FUBP1 to the c-MYC promoter in intact cancer cells.
Objective: To quantify the association of FUBP1 with the FUSE region of the c-MYC promoter in the presence or absence of this compound.
Methodology:
-
Cell Treatment: Culture pancreatic (e.g., PaTu8988) or hepatocellular carcinoma (e.g., HepG2) cells to ~80% confluency. Treat cells with DMSO (vehicle control) or varying concentrations of this compound for a predetermined time (e.g., 6-24 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% directly to the culture media. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the lysate overnight at 4°C with an anti-FUBP1 antibody or a negative control IgG antibody.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a standard PCR purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specifically designed to amplify the FUSE region of the c-MYC promoter. Analyze the results relative to the input and IgG controls. A significant decrease in FUBP1 binding at the FUSE region in this compound-treated cells compared to the control indicates successful target engagement.
Western Blot Analysis
This protocol measures changes in the protein levels of FUBP1 downstream targets.
Objective: To detect changes in c-MYC and p21 protein expression following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells (e.g., HCT116, Hep3B) with DMSO or this compound. After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities relative to the loading control.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the functional consequence of FUBP1 inhibition on cancer cell viability.
Objective: To measure the dose-dependent effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
FUBP1 represents a compelling and well-validated target in oncology.[8] Small molecule inhibitors like this compound, which are designed to disrupt its activity, offer a promising therapeutic strategy. The validation of such inhibitors hinges on a rigorous and systematic application of biochemical, biophysical, and cell-based assays. The experimental framework detailed in this guide provides a comprehensive approach to confirm target engagement, elucidate the mechanism of action, and quantify the phenotypic consequences of FUBP1 inhibition in cancer cells, paving the way for further preclinical and clinical development.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 4. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The transcriptional regulator FUBP1 influences disease outcome in murine and human myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of RNA Interference Inhibiting the Expression of the FUBP1 Gene on Biological Function of Gastric Cancer Cell Line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Guide: Characterizing Inhibitors of the FUBP1-FUSE Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene transcription, most notably for the proto-oncogene c-Myc. By binding to a single-stranded FUSE region in the c-Myc promoter, FUBP1 activates its transcription, a process frequently dysregulated in various cancers. This makes the FUBP1-FUSE interaction a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core mechanism, known inhibitors, and detailed experimental protocols for characterizing novel small molecules that disrupt this interaction. While this guide was prompted by an inquiry into "Fubp1-IN-2," no public domain data exists for a compound with this designation. Therefore, we will use known inhibitors, such as FUBP1-IN-1 and a class of anthranilic acid derivatives, as exemplars for the methodologies described.
The FUBP1-FUSE Regulatory Axis
FUBP1 is a DNA- and RNA-binding protein that plays a pivotal role in cellular processes like proliferation and apoptosis by modulating complex gene networks.[1][2] Its most well-characterized function is the activation of c-Myc transcription. This process is initiated when torsional stress from transcription elsewhere on the chromosome causes the FUSE region, located approximately 1.5 kb upstream of the c-Myc promoter, to melt into single-stranded DNA. FUBP1 then binds to this exposed single-stranded FUSE sequence.[1] Upon binding, FUBP1 recruits the general transcription factor TFIIH, enhancing its helicase activity and facilitating promoter escape to drive robust c-Myc expression.[3]
This activation is counter-regulated by the FBP-Interacting Repressor (FIR), which can bind to FUBP1 and inhibit TFIIH helicase activity, thus forming a sensitive "cruise control" system to fine-tune c-Myc levels.[3] In many cancers, FUBP1 is overexpressed, leading to sustained high levels of c-Myc and promoting uncontrolled cell growth.[2] Therefore, small molecule inhibitors designed to block the initial FUBP1-FUSE binding event represent a promising strategy for downregulating c-Myc in oncology.
Small Molecule Inhibitors of FUBP1-FUSE
The development of small molecules that interfere with the FUBP1-FUSE interaction is an active area of research. These inhibitors are designed to prevent FUBP1 from binding to its target DNA sequence, thereby preventing the recruitment of the transcriptional machinery and reducing c-Myc expression. The desired downstream effect is a "reprogramming" of cancer cells toward an anti-tumor phenotype, characterized by low c-Myc and high expression of cell cycle inhibitors like p21.[4]
Quantitative Data on Known Inhibitors
Quantitative assessment is crucial for comparing the potency of different inhibitors. Data is typically generated from biochemical or cellular assays to determine metrics like the half-maximal inhibitory concentration (IC50).
| Compound Name | Compound Class | Assay Type | Target Interaction | Quantitative Metric (IC50) | Reference |
| FUBP1-IN-1 | Pyrazolo[1,5-a]pyrimidine | Biochemical | FUBP1-FUSE Binding | 11.0 µM | [5][6] |
| Compound 9 | Anthranilic Acid Derivative | Biochemical | KH4 FUBP1-FUSE Binding | Not specified | [4] |
| UCF699 | Anthranilic Acid Derivative | Cellular | FUBP1-FUSE Target Genes | Not specified |
Experimental Protocols for Inhibitor Characterization
A multi-assay approach is required to fully characterize a potential FUBP1-FUSE inhibitor. This workflow typically starts with a biochemical assay to confirm direct binding inhibition, followed by cell-based assays to measure target engagement and downstream functional consequences.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if a test compound directly inhibits the binding of FUBP1 protein to a FUSE DNA oligonucleotide probe in vitro.
Principle: This assay is based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the unbound DNA probe. A reduction in the shifted band in the presence of an inhibitor indicates binding disruption.[7]
Methodology:
-
Probe Preparation:
-
Synthesize complementary single-stranded DNA oligonucleotides corresponding to the FUSE sequence. One oligo should be labeled, typically with a biotin or infrared dye (e.g., IRDye®) at the 5' or 3' end.
-
Anneal the labeled and unlabeled oligos by heating to 95°C for 5-10 minutes in an annealing buffer (e.g., 10 mM Tris, 1 mM EDTA, 50 mM NaCl) and then allowing them to cool slowly to room temperature.[4]
-
Purify the resulting double-stranded, labeled probe.
-
-
Nuclear Extract Preparation:
-
Harvest 20-100 million cells and wash with ice-cold PBS.[4]
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., NE Buffer A: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA) and incubate on ice.[4][5]
-
Homogenize the cells to release nuclei and centrifuge at a low speed.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., NE Buffer B/C: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA) and incubate on ice with agitation.[4][5]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 20 minutes at 4°C. The supernatant contains the nuclear proteins, including FUBP1.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice: 5x binding buffer, a non-specific competitor DNA (e.g., Poly(dI-dC)) to reduce non-specific binding, nuclear extract (2-5 µg), and the test inhibitor at various concentrations (or vehicle control).[3][5]
-
Incubate at room temperature for 15-20 minutes to allow the inhibitor to interact with FUBP1.
-
Add the labeled FUSE probe (e.g., 10-20 fmol) to the reaction mixture.
-
Incubate for another 20-30 minutes at room temperature to allow FUBP1-FUSE binding.[5]
-
-
Electrophoresis and Detection:
-
Load the samples onto a native polyacrylamide gel (e.g., 4-6% in 0.5x TBE buffer).[5]
-
Run the gel at a constant voltage (e.g., 10-15 V/cm) in a cold room or with a cooling system.[8]
-
Transfer the DNA to a nylon membrane (for biotin-labeled probes) or image the gel directly (for infrared dye-labeled probes).
-
Detect the signal using streptavidin-HRP and a chemiluminescent substrate (for biotin) or an infrared imager. A decrease in the intensity of the upper, shifted band corresponding to the FUBP1-FUSE complex indicates inhibition.
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a test compound reduces the association of FUBP1 with the endogenous c-Myc promoter region in intact cells.
Principle: Cells are treated with formaldehyde to cross-link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to FUBP1 is used to immunoprecipitate the FUBP1-DNA complexes. After reversing the cross-links, the amount of co-precipitated c-Myc promoter DNA is quantified by qPCR.[1]
Methodology:
-
Cell Treatment and Cross-linking:
-
Culture cells to ~80% confluency and treat with the FUBP1 inhibitor or vehicle for the desired time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[9]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.[9]
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and lyse them using a series of lysis buffers to isolate the nuclei.[1]
-
Resuspend the nuclear pellet in a shearing buffer (containing SDS).
-
Shear the chromatin into fragments of 200-900 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease).[10] The efficiency of shearing should be confirmed by running a sample on an agarose gel.
-
Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation (IP):
-
Dilute the chromatin with a ChIP dilution buffer and set aside a small aliquot as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours to reduce non-specific binding.
-
Add a specific anti-FUBP1 antibody (and a negative control IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add washed Protein A/G magnetic beads to capture the antibody-FUBP1-DNA complexes and incubate for 1-2 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by adding NaCl to the eluates and the input sample and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification spin column or phenol/chloroform extraction.[10]
-
-
qPCR Analysis:
-
Perform quantitative real-time PCR (qPCR) on the purified DNA from the FUBP1-IP, IgG-IP, and input samples. Use primers designed to amplify the FUSE region of the c-Myc promoter.
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. A significant reduction in the % input for the FUBP1-IP sample in inhibitor-treated cells compared to vehicle-treated cells indicates successful target engagement.
-
Reverse Transcription-Quantitative PCR (RT-qPCR)
Objective: To measure the effect of the FUBP1 inhibitor on the mRNA expression levels of target genes, such as c-Myc (expected to decrease) and p21 (CDKN1A, expected to increase).
Principle: Total RNA is extracted from cells, and reverse transcriptase is used to synthesize complementary DNA (cDNA). qPCR is then performed with gene-specific primers to quantify the relative abundance of the target mRNA, normalized to a stable housekeeping gene.[11]
Methodology:
-
Cell Treatment and RNA Isolation:
-
Plate cells and treat with various concentrations of the FUBP1 inhibitor or vehicle for a specified time (e.g., 24-48 hours).
-
Harvest the cells and isolate total RNA using a column-based kit (e.g., RNeasy) or TRIzol reagent, including a DNase I treatment step to remove contaminating genomic DNA.[6]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis (Reverse Transcription):
-
In a reaction tube, combine 100 ng to 1 µg of total RNA with random hexamers or oligo(dT) primers.[6]
-
Incubate at 65-70°C for 5-10 minutes to denature RNA secondary structures, then place on ice.[11]
-
Add a master mix containing reverse transcriptase (e.g., M-MLV), dNTPs, and reaction buffer.
-
Incubate according to the enzyme manufacturer's protocol (e.g., 37-50°C for 30-60 minutes) to synthesize the first-strand cDNA.[11]
-
Inactivate the enzyme by heating (e.g., 70°C for 10 minutes).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing: SYBR Green master mix (or a probe-based master mix), forward and reverse primers for the target gene (c-Myc, p21) and a housekeeping gene (GAPDH, ACTB), and the diluted cDNA template.[12]
-
Perform the reaction in a real-time PCR cycler using a standard thermal profile:
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt).
-
The fold change in expression is calculated as 2-ΔΔCt.
-
Western Blot
Objective: To determine the effect of the FUBP1 inhibitor on the protein levels of c-Myc and p21.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific to the target proteins (c-Myc, p21) and a loading control (e.g., GAPDH, β-Actin). A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.[13]
Methodology:
-
Cell Treatment and Lysate Preparation:
-
Treat cells with the inhibitor as described for RT-qPCR.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at high speed at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE:
-
Mix 10-50 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
Load the samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.[15]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc, anti-p21, anti-β-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[2]
-
Capture the signal using an imaging system (e.g., CCD camera) or X-ray film.[15]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band to determine the relative change in protein expression.
-
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Western Blot 協定 - 免疫印圖或 Western Blot [sigmaaldrich.com]
- 3. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 6. mcgill.ca [mcgill.ca]
- 7. licorbio.com [licorbio.com]
- 8. oncology.wisc.edu [oncology.wisc.edu]
- 9. whatisepigenetics.com [whatisepigenetics.com]
- 10. protocols.io [protocols.io]
- 11. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neoplasiaresearch.com [neoplasiaresearch.com]
- 13. origene.com [origene.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Western blot protocol | Abcam [abcam.com]
Probing the Master Regulator: A Technical Guide to Fubp1-IN-2 as a Chemical Tool for Interrogating FUBP1 Function
For Researchers, Scientists, and Drug Development Professionals
Note: Information regarding a specific chemical probe designated "Fubp1-IN-2" is not currently available in the public domain. This guide will utilize the known FUBP1 inhibitor, Fubp1-IN-1 , as a representative chemical probe to illustrate the principles and methodologies for studying the function of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). The experimental protocols and data presented herein are based on established techniques for characterizing FUBP1 and its inhibitors.
Introduction to FUBP1: A Multifaceted Regulator of Gene Expression
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, acting at the levels of transcription, RNA splicing, and translation.[1][2] This multifaceted protein binds to single-stranded DNA and RNA, influencing a wide array of cellular processes.[1][2] FUBP1 is a well-established activator of MYC transcription, a proto-oncogene central to cell proliferation, growth, and apoptosis.[1] Beyond MYC, FUBP1's regulatory network includes key players in cell cycle control and tumor suppression, such as p21 and p53.[1][2] Its dysregulation is implicated in numerous cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context, making it a compelling target for therapeutic intervention and a crucial subject of basic research.[1][2]
Fubp1-IN-1: A Chemical Probe to Dissect FUBP1 Function
Chemical probes are indispensable tools for elucidating the biological roles of proteins within complex cellular systems.[3] Fubp1-IN-1 serves as a valuable chemical probe for investigating the functions of FUBP1. Its primary mechanism of action is the disruption of the interaction between FUBP1 and its single-stranded DNA target, the FUSE sequence.[4] By inhibiting this binding, Fubp1-IN-1 allows for the acute modulation of FUBP1 activity, enabling researchers to probe its downstream consequences.
Quantitative Data for Fubp1-IN-1
| Property | Value | Reference |
| Target | Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) | [4] |
| Mechanism of Action | Interferes with the binding of FUBP1 to its single-stranded target DNA FUSE sequence. | [4] |
| IC50 | 11.0 μM | [4] |
Experimental Protocols
Biochemical Assay: Electrophoretic Mobility Shift Assay (EMSA)
This protocol details a method to assess the inhibitory effect of a chemical probe on the binding of FUBP1 to its DNA target.
Objective: To determine the in vitro efficacy of a FUBP1 inhibitor in disrupting the FUBP1-FUSE DNA complex.
Materials:
-
Recombinant human FUBP1 protein
-
Fubp1-IN-1 or other test inhibitor
-
Biotin-labeled single-stranded DNA oligonucleotide containing the FUSE sequence (e.g., 5'-biotin-AGCTTGCTTAATTAATTGCG-3')
-
Unlabeled ("cold") FUSE oligonucleotide
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
6% non-denaturing polyacrylamide gel
-
TBE buffer (Tris-borate-EDTA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Prepare Binding Reactions: In separate microcentrifuge tubes, prepare the following reactions on ice:
-
Negative Control (Probe only): 10 µL EMSA binding buffer, 1 µL biotin-labeled FUSE probe (20 fmol).
-
Positive Control (FUBP1 + Probe): 8 µL EMSA binding buffer, 1 µL recombinant FUBP1 (e.g., 100 ng), 1 µL biotin-labeled FUSE probe (20 fmol).
-
Competition Control: 7 µL EMSA binding buffer, 1 µL recombinant FUBP1 (100 ng), 1 µL unlabeled FUSE probe (2 pmol), 1 µL biotin-labeled FUSE probe (20 fmol).
-
Inhibitor Test: 7 µL EMSA binding buffer, 1 µL recombinant FUBP1 (100 ng), 1 µL of Fubp1-IN-1 at various concentrations (e.g., 0.1, 1, 10, 100 µM), 1 µL biotin-labeled FUSE probe (20 fmol).
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a 6% non-denaturing polyacrylamide gel and run in 0.5X TBE buffer at 100V for 1-2 hours at 4°C.
-
Transfer: Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Detection: Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate according to the manufacturer's instructions.
Cellular Assay: Analysis of MYC and p21 Expression
This protocol outlines a method to evaluate the effect of a FUBP1 inhibitor on the expression of its downstream target genes in a cellular context.
Objective: To determine the ability of a FUBP1 inhibitor to modulate the expression of FUBP1 target genes, such as MYC and p21, in cancer cells.
Materials:
-
Human cancer cell line known to express FUBP1 (e.g., HCT116 colorectal cancer cells).[5]
-
Complete cell culture medium
-
Fubp1-IN-1 or other test inhibitor
-
DMSO (vehicle control)
-
Reagents for RNA extraction
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
-
Primers for MYC, CDKN1A (p21), and a housekeeping gene (e.g., GAPDH)
-
Reagents for Western blotting (lysis buffer, antibodies against FUBP1, MYC, p21, and a loading control like β-actin)
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of Fubp1-IN-1 (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control for 24-48 hours.
-
RNA Analysis (RT-qPCR):
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR using primers for MYC, CDKN1A, and GAPDH.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Protein Analysis (Western Blot):
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MYC, p21, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Visualizations
Signaling Pathways
Caption: FUBP1 signaling network.
Experimental Workflow
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conversation on using chemical probes to study protein function in cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Targeting Far Upstream Element (FUSE) Binding Protein 1 (FUBP1): Understanding the Core Biology and Methodologies for Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed Structure-Activity Relationship (SAR) data for Fubp1-IN-2 and its analogs are not publicly available. This guide provides a comprehensive overview of the target protein FUBP1, its associated signaling pathways, and the key experimental protocols essential for the discovery and characterization of FUBP1 inhibitors. The methodologies described are standard in the field and would be applicable to the study of this compound analogs.
Introduction to FUBP1 as a Therapeutic Target
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted protein that acts as a master regulator of gene expression through its interaction with single-stranded DNA (ssDNA) and RNA.[1] It is a member of a protein family characterized by its role in transcription, splicing, and translation.[1] FUBP1 is notably recognized as a key activator of the proto-oncogene MYC, a critical driver in numerous human cancers.[1][2][3] Its overexpression has been linked to various malignancies, including esophageal squamous cell carcinoma, colorectal cancer, and pancreatic adenocarcinoma, making it a compelling target for therapeutic intervention.[2][4][5]
The FUBP1 protein is composed of several distinct functional domains: an N-terminal repression domain, a central DNA/RNA binding domain containing four K homology (KH) motifs, and a C-terminal transactivation domain.[6][7] The central KH domains are crucial for binding to the FUSE sequence in the c-Myc promoter, leading to transcriptional activation.[6] Given its pivotal role in regulating oncogenic pathways, the development of small molecule inhibitors that disrupt FUBP1's function holds significant promise for cancer therapy.
Quantitative Data Presentation for FUBP1 Inhibitors
A systematic SAR study for FUBP1 inhibitors would involve synthesizing analogs of a lead compound (e.g., a hypothetical "this compound") and evaluating their potency and efficacy through various biochemical and cellular assays. While specific data for this compound analogs is unavailable, the following tables illustrate how such data would be structured for clear comparison.
Table 1: Hypothetical Biochemical Activity of this compound Analogs This table is for illustrative purposes only.
| Compound ID | Modification | FUBP1 Binding Affinity (Kd, nM) | FUSE Displacement IC50 (µM) |
| This compound | Parent Scaffold | 150 | 10.5 |
| Analog 2a | R1 = Cl | 125 | 8.2 |
| Analog 2b | R1 = OMe | 250 | 15.1 |
| Analog 2c | R2 = Pyridine | 90 | 5.7 |
| Analog 2d | R2 = Phenyl | 180 | 12.3 |
Table 2: Hypothetical Cellular Activity of this compound Analogs in HCT116 Colon Cancer Cells This table is for illustrative purposes only.
| Compound ID | c-Myc Expression EC50 (µM) | Cell Proliferation GI50 (µM) | Cytotoxicity CC50 (µM) |
| This compound | 12.8 | 18.3 | > 50 |
| Analog 2a | 9.5 | 12.1 | > 50 |
| Analog 2b | 18.2 | 25.6 | > 50 |
| Analog 2c | 6.1 | 8.9 | 45.8 |
| Analog 2d | 15.0 | 22.4 | > 50 |
Key Signaling Pathways Involving FUBP1
FUBP1 exerts its influence on cellular processes primarily through the modulation of critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of FUBP1 inhibitors.
The FUBP1/c-Myc Axis
The most well-characterized function of FUBP1 is its role in activating the transcription of the c-Myc gene.[1][3] Under conditions of torsional stress, the DNA upstream of the c-Myc promoter melts, exposing the single-stranded FUSE. FUBP1 binds to this FUSE sequence and recruits the general transcription factor TFIIH, which enhances promoter escape and boosts c-Myc transcription.[6] This pathway is a central driver of cell proliferation, metabolism, and tumorigenesis.[3]
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Far upstream element-binding protein 1 (FUBP1) is a potential c-Myc regulator in esophageal squamous cell carcinoma (ESCC) and its expression promotes ESCC progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
The Impact of FUBP1 Inhibition on Downstream Target Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in numerous cellular processes including proliferation, apoptosis, and differentiation. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. While specific small molecule inhibitors such as "Fubp1-IN-2" are under investigation, publicly available data on their direct effects remains limited. This guide, therefore, leverages comprehensive data from genetic inhibition studies (siRNA/shRNA knockdown and knockout) to delineate the impact of FUBP1 functional loss on its key downstream targets. The presented data on changes in gene and protein expression, detailed experimental methodologies, and visualized signaling pathways offer a foundational understanding for the development and evaluation of FUBP1-targeted therapies.
FUBP1's Role and Rationale for Inhibition
FUBP1 is a DNA and RNA binding protein that primarily functions as a transcriptional activator.[1] One of its most well-characterized roles is the positive regulation of the proto-oncogene MYC.[1][2] FUBP1 binds to the Far Upstream Element (FUSE) of the MYC promoter, recruiting the transcription factor IIH (TFIIH) to initiate transcription.[3][4] Beyond MYC, FUBP1 influences a network of genes involved in cell cycle progression and apoptosis, often in a context-dependent manner.[1][5] Given its frequent overexpression in various cancers and its role in driving oncogenic pathways, inhibiting FUBP1 presents a promising strategy for cancer therapy.
Quantitative Impact of FUBP1 Inhibition on Downstream Targets
The following tables summarize the quantitative effects of FUBP1 knockdown or knockout on the expression of its key downstream targets, as reported in various studies. These studies primarily utilize techniques such as RT-qPCR for mRNA quantification and Western blotting for protein level analysis.
Table 1: Impact of FUBP1 Inhibition on c-Myc Expression
| Cell Line | Method of Inhibition | Change in c-Myc mRNA | Change in c-Myc Protein | Reference |
| HCT116 (Colon Cancer) | shRNA | Significantly downregulated | Significantly downregulated | [6] |
| Murine Embryonic Fibroblasts (MEFs) | Knockout | Increased levels and variation | Increased levels and variation | [3][7] |
| Nalm6 (Pre-B cell line) | Overexpression (of FUBP1 and RUNX1) | Upregulated c-KIT mRNA | Upregulated c-KIT protein | [2] |
Note: The paradoxical increase in c-Myc expression upon FUBP1 knockout in MEFs suggests a complex, context-dependent regulatory mechanism that may involve feedback loops or compensatory pathways.[3][7]
Table 2: Impact of FUBP1 Inhibition on Cell Cycle and Apoptosis Regulators
| Cell Line/Model | Method of Inhibition | Target Gene/Protein | Change in Expression | Reference |
| Not Specified | Not Specified | p21 | Decreased expression (by FUBP1) | [4] |
| Not Specified | Not Specified | p15 | Decreased expression (by FUBP1) | [4] |
| HeLa Cells | siRNA | Nrf2 | Reduced H2O2-induced Nrf2 protein induction | [8] |
Table 3: Impact of FUBP1 Inhibition on TGF-β Signaling Pathway Components
| Cell Line | Method of Inhibition | Target Gene/Protein | Change in Expression | Reference |
| PaTu8988 (Pancreatic Adenocarcinoma) | si-FUBP1 | p-Smad2/3 | Significantly downregulated | [9] |
| PaTu8988 (Pancreatic Adenocarcinoma) | si-FUBP1 | TGFβ1 | Significantly downregulated | [9] |
| SW1990 (Pancreatic Adenocarcinoma) | FUBP1 Overexpression | p-Smad2/3 | Significantly upregulated | [9] |
| SW1990 (Pancreatic Adenocarcinoma) | FUBP1 Overexpression | TGFβ1 | Significantly upregulated | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for investigating the effects of FUBP1 inhibition.
Cell Culture and Transfection
-
Cell Lines: HCT116, PaTu8988, SW1990, and HeLa cells are maintained in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
siRNA/shRNA Transfection: Cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection. Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions with either FUBP1-specific siRNA/shRNA or a negative control. Cells are typically harvested 48-72 hours post-transfection for subsequent analysis.[9][10]
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qRT-PCR: qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH or β-actin serving as the internal control.[6][10]
Protein Extraction and Western Blotting
-
Protein Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Western Blotting: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][9]
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Approximately 5 x 107 cells are lysed in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) supplemented with protease inhibitors.[6]
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an anti-FUBP1 antibody or control IgG overnight at 4°C. Protein A/G beads are added to capture the antibody-protein complexes.
-
Elution and Detection: The beads are washed extensively, and the bound proteins are eluted with SDS-PAGE loading buffer and analyzed by Western blotting.[6]
Visualized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by FUBP1 and a typical experimental workflow for studying the effects of its inhibition.
Caption: FUBP1-mediated activation of c-Myc transcription.
Caption: FUBP1's role in the TGF-β/Smad signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUBP1 and FUBP2 enforce distinct epigenetic setpoints for MYC expression in primary single murine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Far Upstream Binding Protein 1 (FUBP1) participates in translational regulation of Nrf2 protein under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Studying FUBP1 in Hematological Malignancies with a Focus on the Hypothetical Inhibitor Fubp1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "Fubp1-IN-2" is not available in the public domain as of late 2025. This guide provides a comprehensive overview of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) in the context of hematological malignancies and outlines methodologies for studying its function, using "this compound" as a placeholder for a hypothetical FUBP1 inhibitor.
Introduction to FUBP1 in Hematological Malignancies
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted DNA- and RNA-binding protein that plays a critical role in regulating gene expression.[1] Its function is particularly significant in the context of cancer, where it can act as either an oncoprotein or a tumor suppressor depending on the cellular context.[1] In hematological malignancies, FUBP1 is emerging as a key player, with aberrant expression linked to the pathogenesis of various leukemias.[2][3]
FUBP1's primary and most well-documented function is the transcriptional regulation of the MYC oncogene.[1][4] It binds to the FUSE sequence upstream of the MYC promoter, activating its transcription.[4] Given the central role of MYC in cell proliferation, differentiation, and apoptosis, the dysregulation of FUBP1 can have profound effects on hematopoietic cells.[4]
Studies have demonstrated that FUBP1 is essential for the maintenance and self-renewal of hematopoietic stem cells (HSCs).[1][5] However, its overexpression has been observed in several hematological malignancies, where it contributes to leukemogenesis.[3] For instance, higher FUBP1 expression has been noted in chronic myeloid leukemia (CML) and is associated with disease progression.[3] In acute myeloid leukemia (AML), elevated FUBP1 levels have been linked to a trend towards shorter overall survival.[3]
The role of FUBP1 is not limited to MYC regulation. It has been shown to cooperate with other transcription factors, such as RUNX1, to regulate the expression of other oncogenes like c-KIT, which is crucial for the proliferation of hematopoietic progenitor cells.[2][6] The complex and context-dependent functions of FUBP1 make it a compelling target for therapeutic intervention in hematological malignancies.
Quantitative Data on FUBP1 in Hematological Malignancies
While specific data for a "this compound" inhibitor is unavailable, this section summarizes quantitative information regarding the expression and functional impact of FUBP1 in relevant cancer models.
| Parameter | Cell Line/Model | Value/Observation | Reference |
| FUBP1 Expression | Human Chronic Myeloid Leukemia (CML) patient samples | Higher expression compared to normal bone marrow cells. | [3] |
| FUBP1 Expression | Human Acute Myeloid Leukemia (AML) patient samples | Higher expression observed, with a trend toward correlation with shorter overall survival. | [3] |
| Functional Impact of FUBP1 Knockdown | Murine models of CML and AML | Prolonged survival, decreased leukemia progenitor cells, decreased cell cycle activity, and increased apoptosis. | [3] |
| FUBP1 and c-KIT Regulation | Human pre-B cell line Nalm6 | Overexpression of FUBP1 and RUNX1 upregulates c-KIT mRNA and protein levels, contributing to cell proliferation and resistance to imatinib. | [1] |
Signaling Pathways and Experimental Workflows
FUBP1 Signaling in Hematological Malignancies
FUBP1 is a central node in a network that controls cell proliferation and survival. Below are key signaling pathways involving FUBP1.
Caption: FUBP1 signaling pathways in hematological malignancies.
Experimental Workflow for Evaluating a Hypothetical FUBP1 Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a FUBP1 inhibitor like the hypothetical "this compound".
Caption: Experimental workflow for evaluating a hypothetical FUBP1 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of a FUBP1 inhibitor are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of a hypothetical FUBP1 inhibitor on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562 for CML, MV4-11 for AML)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hypothetical this compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the hypothetical this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of FUBP1 and its downstream targets.
Materials:
-
Leukemia cells treated with the hypothetical this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FUBP1, anti-c-MYC, anti-c-KIT, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (e.g., β-actin).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by a hypothetical FUBP1 inhibitor.
Materials:
-
Leukemia cells treated with the hypothetical this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the hypothetical this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
FUBP1 represents a promising therapeutic target in hematological malignancies due to its role in driving the expression of key oncogenes like MYC and c-KIT. While a specific inhibitor named "this compound" is not yet described in the literature, the development of such a molecule would be of significant interest. The experimental framework provided in this guide offers a robust starting point for the investigation of any novel FUBP1 inhibitor. Future research should focus on the discovery and characterization of potent and selective FUBP1 inhibitors, elucidating the full spectrum of their mechanisms of action, and evaluating their efficacy in preclinical models of hematological malignancies to pave the way for potential clinical translation.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The transcriptional regulator FUBP1 influences disease outcome in murine and human myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Far Upstream Element Binding Protein Plays a Crucial Role in Embryonic Development, Hematopoiesis, and Stabilizing Myc Expression Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FUBP1 | Cancer Genetics Web [cancer-genetics.org]
Preliminary Cytotoxicity Screening of Fubp1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in various cellular processes including proliferation, apoptosis, and cell migration.[1] Its dysregulation is frequently observed in a number of cancers, making it a promising target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive framework for the preliminary cytotoxicity screening of Fubp1-IN-2, a putative inhibitor of FUBP1. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of the underlying biological pathways and experimental workflows to facilitate further research and development of FUBP1-targeted therapies.
Introduction to FUBP1
FUBP1 is a DNA and RNA binding protein that primarily functions as a transcriptional regulator.[1][2] It is known to activate the transcription of the proto-oncogene MYC by binding to the FUSE sequence in its promoter region.[1] Beyond MYC, FUBP1 modulates complex signaling networks, influencing cell cycle progression and apoptosis.[1][4] In some cellular contexts, FUBP1 can also interact with the TGFβ/Smad signaling pathway, further highlighting its multifaceted role in cancer biology.[5] Given its significant role in tumorigenesis, the development of small molecule inhibitors targeting FUBP1, such as the conceptual this compound, represents a promising avenue for cancer therapy.
Hypothetical Cytotoxicity Data of this compound
A critical initial step in the evaluation of any potential anti-cancer compound is the determination of its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a hypothetical summary of cytotoxicity data for this compound across a panel of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HeLa | Cervical Cancer | 8.5 |
| HepG2 | Hepatocellular Carcinoma | 12.3 |
| MCF-7 | Breast Cancer | 15.1 |
| A549 | Lung Cancer | 10.2 |
| HCT116 | Colorectal Cancer | 9.8 |
This data is illustrative and intended to serve as a template for presenting actual experimental findings.
Experimental Protocols for Cytotoxicity Screening
A variety of assays can be employed to assess the cytotoxicity of a compound.[6][7] The choice of assay depends on the specific research question and the mechanism of cell death being investigated. Below are detailed protocols for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of compromised cell membrane integrity.[8]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate mix and stop solution)
-
Microplate reader
Procedure:
-
Assay Plate Setup: Set up the assay plate with controls as described in the kit protocol, including wells for spontaneous LDH release (cells with medium only), maximum LDH release (cells with lysis buffer), and experimental wells (cells treated with this compound).[8]
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired time.[8]
-
Supernatant Transfer: After incubation, centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[8]
-
LDH Reaction: Add 50 µL of the reconstituted substrate mix to each well and incubate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[8]
-
Absorbance Measurement: Record the absorbance at 490 nm.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically corrects for background and spontaneous release.[8]
Visualizing the FUBP1 Signaling Pathway and Experimental Workflow
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the FUBP1 signaling pathway and a general workflow for cytotoxicity screening.
FUBP1 Signaling Pathway
Caption: FUBP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Screening
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. ulab360.com [ulab360.com]
Methodological & Application
Application Notes and Protocols for Fubp1-IN-2: An In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro cell-based characterization of Fubp1-IN-2, a small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (Fubp1).
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (Fubp1) is a DNA and RNA binding protein that plays a critical role in regulating the transcription of several key oncogenes, most notably c-Myc.[1][2] Fubp1 binds to the FUSE, a single-stranded DNA element located upstream of the c-Myc promoter, and recruits the transcription factor IIH (TFIIH) to initiate transcription.[1] Dysregulation and overexpression of Fubp1 have been implicated in various cancers, including hepatocellular carcinoma, pancreatic cancer, and colon cancer, where it promotes cell proliferation, inhibits apoptosis, and contributes to tumor progression.[1][3][4][5][6][7] These oncogenic functions establish Fubp1 as a promising therapeutic target for cancer drug development. This compound is an investigational inhibitor designed to disrupt the activity of Fubp1.
Mechanism of Action
This compound is hypothesized to function by interfering with the binding of Fubp1 to its target FUSE sequence on DNA.[8][9] This disruption is expected to downregulate the transcription of Fubp1 target genes, such as c-Myc, leading to cell cycle arrest and reduced cell proliferation in cancer cells. The protocols outlined below are designed to test this hypothesis by quantifying the effects of this compound on c-Myc expression and cell viability in a relevant cancer cell line.
Signaling Pathway
The following diagram illustrates the established signaling pathway of Fubp1 and the proposed mechanism of action for this compound.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Far upstream element-binding protein 1 - Wikipedia [en.wikipedia.org]
- 3. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUBP1 far upstream element binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fubp1-IN-2 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Fubp1-IN-2, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), in a xenograft mouse model. FUBP1 is a critical oncoprotein frequently overexpressed in various cancers, where it functions as a master regulator of key cancer-related genes, including the proto-oncogene c-Myc. Inhibition of FUBP1 presents a promising therapeutic strategy for cancer treatment. These guidelines will cover the mechanism of action of this compound, protocols for the establishment of a xenograft model, and methodologies for evaluating the in vivo efficacy of the inhibitor.
Introduction to FUBP1 and its Role in Cancer
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a DNA and RNA binding protein that plays a pivotal role in the regulation of gene expression.[1][2] It is widely recognized for its function as a transcriptional activator of the c-Myc proto-oncogene.[1] FUBP1 binds to the FUSE sequence in the c-Myc promoter, leading to the recruitment of the transcription factor IIH (TFIIH) and subsequent transcriptional activation. Beyond c-Myc, FUBP1 is known to regulate other genes involved in cell cycle progression and apoptosis, such as p21.[1]
In numerous malignancies, including hepatocellular carcinoma, pancreatic cancer, and colorectal cancer, FUBP1 is overexpressed and its elevated levels often correlate with poor prognosis.[3] The inhibition of FUBP1 has been shown to reduce tumor growth and sensitize cancer cells to other therapeutic agents, making it an attractive target for cancer drug development.
This compound: A Potent FUBP1 Inhibitor
This compound is a small molecule inhibitor designed to specifically target FUBP1.
-
Mechanism of Action: this compound potently inhibits the interaction between the KH4 domain of FUBP1 and its target FUSE sequence. This disruption of binding leads to the downregulation of c-Myc mRNA and protein expression, and a corresponding upregulation of the cell cycle inhibitor p21.[4]
FUBP1 Signaling Pathway
The following diagram illustrates the central role of FUBP1 in the regulation of c-Myc and p21, and the point of intervention for this compound.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | FUBP1抑制剂 | MCE [medchemexpress.cn]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Targeting FUBP1 in Pancreatic Cancer Cell Lines
Introduction
Far upstream element-binding protein 1 (FUBP1) has emerged as a significant regulator in the progression of pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies.[1][2] FUBP1 is a multifunctional protein that binds to single-stranded DNA and RNA, regulating transcription and translation of key genes involved in cell proliferation, apoptosis, and migration.[3] Notably, FUBP1 is a known activator of the MYC proto-oncogene.[3][4][5] In pancreatic cancer, FUBP1 expression is upregulated and correlates with poor prognosis.[1][2][6][7] It has been shown to promote tumor cell proliferation and migration.[2][8] Mechanistically, FUBP1 can activate the TGFβ/Smad signaling pathway and increase the expression of programmed death-ligand 1 (PD-L1) through a c-Myc dependent mechanism, thereby contributing to tumor progression and immune evasion.[1][9] This makes FUBP1 an attractive therapeutic target for pancreatic cancer.
This document provides detailed application notes and protocols for researchers investigating the effects of FUBP1 inhibition on pancreatic cancer cell lines. While the specific inhibitor "Fubp1-IN-2" is not documented in the reviewed literature, the following protocols are based on the study of other FUBP1 inhibitors and FUBP1 knockdown experiments. These methodologies can be adapted for novel FUBP1 inhibitors as they are developed.
Data Presentation
The following table summarizes the observed effects of FUBP1 inhibition or knockdown in pancreatic cancer cell lines based on published studies. This provides an expected phenotypic outcome when treating pancreatic cancer cells with an effective FUBP1 inhibitor.
| Pancreatic Cancer Cell Line | Inhibition Method | Observed Effects | Key Pathway(s) Affected | Reference |
| PaTu8988 | siRNA knockdown | Decreased cell proliferation, migration, and invasion. Upregulation of E-cadherin and downregulation of N-cadherin, β-catenin, and vimentin. | Downregulation of p-Smad2/3 and TGFβ1 (TGFβ/Smad pathway) | [1] |
| SW1990 | FUBP1 overexpression | Increased cell proliferation, migration, and invasion. | Upregulation of p-Smad2/3 and TGFβ1 (TGFβ/Smad pathway) | [1] |
| PANC-1, BxPC-3 | siRNA knockdown | Decreased protein and mRNA levels of PD-L1. | c-Myc | [9] |
| General PDAC cells | Small molecule inhibitor (UCF699) | Reprogramming into an anti-cancer phenotype (low c-Myc, high p21) and inhibition of cell growth. | FUSE-controlled genes (e.g., c-Myc, p21) | [4][5] |
Signaling Pathway
FUBP1 is involved in multiple signaling pathways that are critical for pancreatic cancer progression. The diagram below illustrates the central role of FUBP1 in activating the transcription of key oncogenes and its influence on downstream signaling cascades.
Caption: FUBP1 signaling pathway in pancreatic cancer.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of an FUBP1 inhibitor in pancreatic cancer cell lines.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol determines the dose-dependent effect of an FUBP1 inhibitor on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, PaTu8988, SW1990)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
FUBP1 inhibitor stock solution (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the FUBP1 inhibitor in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the FUBP1 inhibitor at various concentrations. Include a vehicle control (DMSO only).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for FUBP1 Target Proteins
This protocol is used to assess the effect of an FUBP1 inhibitor on the protein expression levels of its downstream targets.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
FUBP1 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-FUBP1, anti-c-Myc, anti-p21, anti-p-Smad2/3, anti-Smad2/3, anti-PD-L1, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the FUBP1 inhibitor at the desired concentration (e.g., IC50) for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol evaluates the effect of an FUBP1 inhibitor on the migratory capacity of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
FUBP1 inhibitor
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the FUBP1 inhibitor at a sub-lethal concentration (to minimize confounding effects from cell death). Include a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and capture images of the same fields at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel FUBP1 inhibitor against pancreatic cancer cell lines.
Caption: Workflow for FUBP1 inhibitor evaluation.
Conclusion
FUBP1 is a promising therapeutic target in pancreatic cancer. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of FUBP1 inhibitors in relevant preclinical models. Successful inhibition of FUBP1 is expected to reduce cell proliferation, migration, and invasion, and modulate key oncogenic signaling pathways, offering a potential new avenue for pancreatic cancer therapy.
References
- 1. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Far upstream element-binding protein 1 is up-regulated in pancreatic cancer and modulates immune response by increasing programmed death ligand 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 7. Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - CoOccurrence - FUBP1 - CD274 [biokb.lcsb.uni.lu]
Fubp1-IN-2: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Fubp1-IN-2, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), in cell culture applications.
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a DNA- and RNA-binding protein that plays a critical role in regulating the transcription of several important genes, most notably the proto-oncogene MYC.[1] FUBP1 acts as a transcriptional activator of MYC, and its overexpression has been implicated in the progression of various cancers, including hepatocellular carcinoma, colon cancer, and glioma.[2] this compound is a small molecule inhibitor that has been shown to disrupt FUBP1 function, leading to a reduction in c-Myc expression and an increase in the expression of the cell cycle inhibitor p21.[3] This makes this compound a valuable tool for studying the biological roles of FUBP1 and for investigating its potential as a therapeutic target in cancer.
Solubility and Stability
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
Solubility:
This compound is readily soluble in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Concentration | Notes |
| DMSO | 116.67 mg/mL | 243.08 mM | Ultrasonic treatment may be required to fully dissolve the compound.[3] |
Storage and Stability:
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Note on Stability in Cell Culture Media: The stability of this compound in aqueous cell culture media at 37°C has not been extensively reported in the literature. It is recommended that researchers determine the stability of this compound under their specific experimental conditions. This can be achieved by incubating the compound in media for various time points and then assessing its effect on a known downstream target, such as c-Myc expression.
Biological Activity in Cell Culture
Inhibition of FUBP1 by this compound is expected to elicit several key cellular responses:
-
Downregulation of c-Myc: As a primary target of FUBP1, the mRNA and protein levels of c-Myc are expected to decrease upon treatment with this compound.[3]
-
Upregulation of p21: FUBP1 is known to repress the transcription of the cyclin-dependent kinase inhibitor p21. Inhibition of FUBP1 should therefore lead to an increase in p21 mRNA and protein levels.[1][3]
-
Cell Cycle Arrest: The upregulation of p21 can lead to cell cycle arrest, primarily at the G1/S transition.
-
Induction of Apoptosis: Prolonged inhibition of FUBP1 and the subsequent decrease in c-Myc, a pro-survival factor, may lead to the induction of apoptosis.
Experimental Protocols
The following are general protocols for utilizing this compound in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental goals.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Use of sonication may be necessary for complete dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the stability data.[3]
Determining the Optimal Working Concentration
The optimal concentration of this compound will vary depending on the cell line and the desired biological effect. It is essential to perform a dose-response experiment to determine the ideal concentration for your studies.
Protocol for Dose-Response and Cytotoxicity Assay (e.g., using CCK-8):
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Analysis of Downstream Target Modulation
Workflow for Analyzing c-Myc and p21 Expression:
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Detecting Fubp1-IN-2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (Fubp1) is a critical regulator of gene expression, involved in transcription, splicing, and translation.[1] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[1][2] Fubp1-IN-2 is a potent inhibitor of Fubp1 that has been shown to interfere with the interaction between Fubp1 and its target FUSE sequence. These application notes provide detailed protocols for a suite of biophysical and cellular assays to confirm and quantify the engagement of this compound with its target protein, Fubp1.
Fubp1 Signaling Pathway
Fubp1 primarily functions by binding to the single-stranded FUSE located in the promoter region of target genes, most notably the c-MYC oncogene.[1][3] This interaction can either activate or repress transcription. Fubp1 is known to regulate the expression of key cellular proteins such as c-Myc and p21.[4][5] this compound is designed to disrupt the binding of Fubp1 to its target DNA sequences, thereby modulating the expression of downstream genes.
Methods for Detecting Target Engagement
A multi-faceted approach is recommended to robustly demonstrate this compound target engagement. This includes direct biophysical methods to measure binding to purified Fubp1, as well as cellular assays to confirm target interaction in a physiological context and to assess downstream functional consequences.
Summary of Target Engagement Methods
| Method | Assay Type | Principle | Key Readout |
| Electrophoretic Mobility Shift Assay (EMSA) | Biochemical | Measures the change in electrophoretic mobility of a DNA probe upon protein binding. | Shift in DNA band corresponding to the Fubp1-FUSE complex. |
| Chromatin Immunoprecipitation (ChIP) | Cellular | Determines the in-vivo association of Fubp1 with the c-MYC promoter. | Enrichment of c-MYC promoter DNA in Fubp1 immunoprecipitates. |
| Cellular Thermal Shift Assay (CETSA) | Cellular | Measures the thermal stabilization of Fubp1 upon ligand binding. | Increase in the melting temperature (Tm) of Fubp1. |
| Surface Plasmon Resonance (SPR) | Biophysical | Measures the real-time binding kinetics of this compound to immobilized Fubp1. | Association (ka), dissociation (kd) rates, and affinity (KD). |
| Isothermal Titration Calorimetry (ITC) | Biophysical | Measures the heat change upon binding of this compound to Fubp1. | Binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). |
| Quantitative PCR (qPCR) | Cellular | Measures changes in the expression of Fubp1 target genes. | mRNA levels of c-MYC and p21. |
| Luciferase Reporter Assay | Cellular | Measures the transcriptional activity of the c-MYC promoter. | Luminescence signal from a luciferase reporter gene. |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This assay directly visualizes the inhibition of Fubp1 binding to its target FUSE DNA sequence by this compound.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fubp1-IN-2 in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted DNA- and RNA-binding protein that plays a critical role in regulating the transcription of key oncogenes, most notably MYC.[1] FUBP1 binds to the single-stranded FUSE upstream of the MYC promoter, acting as a transcriptional activator.[2][3][4] Dysregulation of FUBP1 expression is implicated in various cancers, where it often functions as an oncoprotein by driving cellular proliferation and inhibiting apoptosis.[1][2][5][6][7] Given its central role in tumorigenesis, FUBP1 has emerged as a promising therapeutic target.
Fubp1-IN-2 is a potent small molecule inhibitor of FUBP1. It disrupts the critical interaction between FUBP1 and its target FUSE sequence, thereby modulating the expression of FUBP1-regulated genes.[8] This document provides detailed application notes and protocols for utilizing this compound in CRISPR-Cas9 screening workflows to identify genetic dependencies and explore synthetic lethal interactions in cancer cells.
This compound: Mechanism of Action and Properties
This compound specifically targets the interaction between FUBP1 and the FUSE DNA sequence.[8] This inhibition is thought to occur through binding to one of the K-homology (KH) domains of FUBP1, which are essential for nucleic acid binding.[1][2] By preventing FUBP1 from binding to the MYC promoter, this compound is expected to downregulate MYC expression, leading to cell cycle arrest and apoptosis in MYC-dependent cancer cells.
Table 1: Summary of this compound Properties
| Property | Description | Reference |
| Target | Far Upstream Element Binding Protein 1 (FUBP1) | [8] |
| Mechanism of Action | Disrupts the FUBP1-FUSE interaction. | [8] |
| Reported Assay Validation | Gel shift assay and Chromatin Immunoprecipitation (ChIP) assay. | [8] |
| Potential Downstream Effects | Downregulation of MYC, upregulation of p21. | [5][9] |
Application in CRISPR-Cas9 Screening
CRISPR-Cas9 screens are powerful tools for identifying genes that, when knocked out, confer sensitivity or resistance to a particular perturbation. Using this compound in a CRISPR-Cas9 screen can help elucidate:
-
Synthetic Lethality: Identify genes that are essential for survival only in the presence of FUBP1 inhibition.
-
Resistance Mechanisms: Uncover genes whose loss confers resistance to this compound.
-
Novel Drug Combinations: Identify genetic vulnerabilities that can be co-targeted with FUBP1 inhibition for enhanced therapeutic effect.
A typical CRISPR-Cas9 screen with this compound involves treating a library of cells, each with a different gene knocked out, with the inhibitor and identifying which gene knockouts are depleted (synthetic lethality) or enriched (resistance) over time.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Screening
Objective: To determine the EC50 (half-maximal effective concentration) of this compound in the cancer cell line of interest to select an appropriate concentration for the CRISPR screen.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
The next day, prepare a serial dilution of this compound in complete cell culture medium.
-
Treat the cells with the this compound dilutions, including a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a period that is relevant to the planned CRISPR screen duration (e.g., 7-14 days).
-
At the end of the incubation period, measure cell viability using a suitable assay.
-
Plot the cell viability data against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
-
For the CRISPR screen, a concentration around the EC50 or slightly higher is typically used to provide sufficient selective pressure.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
Objective: To identify genes that are synthetic lethal with this compound treatment or confer resistance.
Materials:
-
Cas9-expressing cancer cell line
-
Genome-wide sgRNA library (lentiviral format)
-
Lentivirus packaging plasmids
-
HEK293T cells (for lentivirus production)
-
Polybrene or other transduction enhancers
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production: Produce high-titer lentivirus for the sgRNA library in HEK293T cells.
-
Transduction: Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
-
Selection: Select for transduced cells using the appropriate antibiotic resistance marker present in the sgRNA library vector.
-
Baseline Cell Population (T0): Harvest a sample of the cell population after selection to represent the initial sgRNA distribution.
-
Treatment: Split the remaining cell population into two groups: one treated with vehicle (control) and the other with the predetermined concentration of this compound.
-
Cell Culture and Passaging: Culture both cell populations for 14-21 days, passaging as necessary and maintaining the respective treatments. Ensure a sufficient number of cells are maintained to preserve the library complexity.
-
Final Cell Population Harvesting: At the end of the screen, harvest the control and this compound-treated cell populations.
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell populations.
-
sgRNA Library Amplification and Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and prepare the libraries for NGS.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference.
-
Calculate the read counts for each sgRNA in each sample.
-
Use statistical packages like MAGeCK to identify sgRNAs that are significantly depleted (potential synthetic lethal hits) or enriched (potential resistance hits) in the this compound-treated population compared to the control population.
-
Table 2: Representative Data from a Hypothetical CRISPR Screen with this compound
| Gene | Log2 Fold Change (this compound vs. Control) | p-value | Phenotype |
| Gene A | -3.5 | < 0.001 | Synthetic Lethal |
| Gene B | -2.8 | < 0.001 | Synthetic Lethal |
| Gene C | 4.2 | < 0.001 | Resistance |
| Gene D | 3.1 | < 0.001 | Resistance |
Visualization of Pathways and Workflows
Caption: FUBP1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a CRISPR-Cas9 screen with this compound.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Far upstream element-binding protein 1 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Immunomart [immunomart.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: Targeting FUBP1 in Osteosarcoma Organoids with Fubp1-IN-2
References
- 1. Far upstream element‐binding protein 1 confers lobaplatin resistance by transcriptionally activating PTGES and facilitating the arachidonic acid metabolic pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Far upstream element-binding protein 1 confers lobaplatin resistance by transcriptionally activating PTGES and facilitating the arachidonic acid metabolic pathway in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoids: A New Chapter in Sarcoma Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel perspective on bone tumors: advances in organoid research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organoid culture system for patient-derived lung metastatic osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 10. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 11. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Protein Lysate Extraction: A Technique to Lyse Organoids to Collect Cellular Proteins [jove.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Fubp1-IN-2 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a DNA and RNA binding protein that functions as a master regulator of gene expression, influencing transcription, translation, and RNA splicing.[1][2] Its overexpression has been documented in a variety of malignancies, including glioblastoma, hepatocellular carcinoma, and leukemia, often correlating with poor prognosis.[3][4] FUBP1 exerts its oncogenic functions by modulating key cancer-related pathways. It is a well-known activator of the proto-oncogene MYC and a repressor of the cell cycle inhibitor p21.[1][2] Furthermore, FUBP1 has been shown to activate Wnt/β-catenin and TGFβ/Smad signaling pathways, promoting cancer cell proliferation, migration, and invasion.[5][6]
Given its central role in tumor progression, FUBP1 has emerged as a promising therapeutic target. Inhibition of FUBP1 is hypothesized to sensitize cancer cells to conventional chemotherapy. Preclinical evidence supports this, where silencing of FUBP1 in glioblastoma cells led to a significant increase in apoptosis and growth inhibition when combined with cisplatin.[3][7][8]
This document provides detailed application notes and protocols for investigating the synergistic effects of Fubp1-IN-2 , a novel inhibitor of FUBP1, in combination with standard chemotherapeutic agents. While public domain information on "this compound" is not available, these guidelines are based on the established principles of FUBP1 inhibition, using Fubp1-IN-1 (IC50 = 11.0 μM) as a reference compound, and can be adapted for other FUBP1 inhibitors.[9][10]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of FUBP1 inhibition on chemosensitivity. This data, derived from FUBP1 silencing experiments, provides a strong rationale for the use of this compound in combination therapy.
Table 1: Effect of FUBP1 Silencing on Growth Inhibition of U251 Glioblastoma Cells Treated with Cisplatin (DDP) [7][8]
| Treatment Group | DDP Concentration (µg/ml) | Growth Inhibitory Rate (%) |
| DDP alone | 1 | 14.42 ± 0.11 |
| 3 | 17.46 ± 0.10 | |
| 5 | 23.55 ± 0.14 | |
| FUBP1 silencing + DDP | 1 | 21.69 ± 0.12 |
| 3 | 27.51 ± 0.13 | |
| 5 | 37.57 ± 0.14 |
Table 2: Effect of FUBP1 Silencing on Apoptosis of U251 Glioblastoma Cells Treated with Cisplatin (DDP) [7][8]
| Treatment Group | DDP Concentration (µg/ml) | Apoptosis Rate (%) |
| DDP alone | 1 | 8.85 |
| 3 | 14.37 | |
| 5 | 18.21 | |
| FUBP1 silencing + DDP | 1 | 13.25 |
| 3 | 18.46 | |
| 5 | 26.52 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in Graphviz DOT language.
Caption: FUBP1 signaling pathways in cancer.
Caption: Experimental workflow for combination therapy.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of this compound and chemotherapy on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U251, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., cisplatin, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat the cells with this compound alone, chemotherapy alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µl of MTT (5 mg/ml in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 150 µl of solubilization solution to each well and incubate for 2 hours at room temperature with shaking.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key proteins involved in the FUBP1 signaling pathway and apoptosis.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FUBP1, anti-c-Myc, anti-p21, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy. All animal experiments must be conducted in accordance with institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapeutic agent for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and combination therapy.
-
Administer the treatments according to a predetermined schedule (e.g., daily, weekly).
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The inhibition of FUBP1 presents a promising strategy to enhance the efficacy of conventional chemotherapy in a range of cancers. The provided protocols offer a framework for the preclinical evaluation of this compound in combination therapy. Rigorous in vitro and in vivo studies are essential to validate the synergistic potential and to determine the optimal dosing and scheduling for future clinical development.
References
- 1. 4.3. Cell Viability Assay [bio-protocol.org]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 5. abcam.com [abcam.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Influence of far upstream element binding protein 1 gene on chemotherapy sensitivity in human U251 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of far upstream element binding protein 1 gene on chemotherapy sensitivity in human U251 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FUBP1-IN-1 - Nordic Biosite [nordicbiosite.com]
Application Notes and Protocol for Fubp1-IN-2 in RNA Immunoprecipitation (RIP) Assays
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted RNA-binding protein that plays a crucial role in regulating gene expression at the transcriptional and post-transcriptional levels.[1][2][3] It is involved in diverse cellular processes, including cell proliferation, apoptosis, and differentiation, primarily through its interaction with target RNA molecules.[3][4] Dysregulation of FUBP1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. Fubp1-IN-2 is a hypothetical small molecule inhibitor designed to modulate the RNA-binding activity of FUBP1.
This document provides a detailed protocol for utilizing this compound in RNA Immunoprecipitation (RIP) assays to investigate its effect on the interaction between FUBP1 and its target RNAs. The protocol is intended for researchers, scientists, and drug development professionals familiar with molecular biology techniques.
Principle of the Assay
The RIP assay is a powerful technique used to detect the in vivo interaction between a specific RNA-binding protein (RBP) and its associated RNA molecules.[1][5][6] The basic workflow involves cell lysis to release ribonucleoprotein (RNP) complexes, followed by immunoprecipitation of the target RBP (in this case, FUBP1) using a specific antibody. The RNA molecules co-immunoprecipitated with the RBP are then purified and analyzed by quantitative reverse transcription PCR (RT-qPCR), microarray, or next-generation sequencing to identify the target RNAs.[7][8] This protocol incorporates the use of this compound to assess its ability to disrupt or alter the FUBP1-RNA interactome.
Data Presentation
The following table presents hypothetical quantitative data from a RIP-qPCR experiment designed to evaluate the effect of this compound on the association of FUBP1 with a known target RNA, c-Myc mRNA, and a non-target RNA, GAPDH mRNA. The data is presented as fold enrichment relative to an IgG control.
| Treatment Group | Target RNA | Average Ct (Input) | Average Ct (IgG IP) | Average Ct (FUBP1 IP) | ΔCt (FUBP1 IP - IgG IP) | Fold Enrichment (2^-ΔΔCt) |
| Vehicle (DMSO) | c-Myc mRNA | 22.5 | 28.2 | 24.1 | -4.1 | 17.1 |
| This compound (10 µM) | c-Myc mRNA | 22.6 | 28.5 | 27.3 | -1.2 | 2.3 |
| Vehicle (DMSO) | GAPDH mRNA | 18.2 | 25.1 | 24.9 | -0.2 | 1.1 |
| This compound (10 µM) | GAPDH mRNA | 18.3 | 25.3 | 25.2 | -0.1 | 1.1 |
Note: This data is for illustrative purposes only and represents a hypothetical outcome where this compound significantly reduces the enrichment of c-Myc mRNA in the FUBP1 immunoprecipitate, indicating inhibition of their interaction.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a RIP assay with the inclusion of the FUBP1 inhibitor, this compound.
Materials and Reagents
-
Cell Culture: Human cell line known to express FUBP1 (e.g., HeLa, HEK293T)
-
Inhibitor: this compound (dissolved in DMSO)
-
Antibodies:
-
Anti-FUBP1 antibody (for immunoprecipitation)
-
Normal Rabbit or Mouse IgG (as a negative control)[7]
-
-
Buffers and Solutions (all RNase-free):
-
Phosphate-Buffered Saline (PBS)
-
RIP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.05% NP-40, Protease Inhibitor Cocktail, RNase Inhibitor)[8]
-
Protein A/G magnetic beads
-
RIP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM MgCl₂, 0.05% NP-40)
-
Proteinase K Buffer (100 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM EDTA, 0.5% SDS)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate (pH 5.2)
-
Glycogen (RNase-free)
-
Nuclease-free water
-
-
RNA Analysis:
-
RNA purification kit
-
Reverse transcription kit
-
qPCR master mix and primers for target and control RNAs
-
Experimental Workflow
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 6. RIP: RNA Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 7. RNA Immunoprecipitation Chip (RIP) Assay [sigmaaldrich.com]
- 8. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fubp1-IN-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in a variety of cellular processes including proliferation, apoptosis, and cell migration.[1] As a transcription factor, FUBP1 is notably involved in the activation of the MYC oncogene, a key driver in many human cancers.[1][2] Its multifaceted role in tumorigenesis has positioned FUBP1 as a compelling target for therapeutic intervention.[2][3][4] Fubp1-IN-2 is a novel, potent, and selective small molecule inhibitor of FUBP1, designed for the investigation of FUBP1-driven cellular phenotypes and for high-throughput screening (HTS) to identify novel anti-cancer agents.
These application notes provide a comprehensive overview of the use of this compound in HTS campaigns, including its mechanism of action, protocols for key cellular assays, and expected data outcomes.
Mechanism of Action
FUBP1 primarily functions by binding to the FUSE region of single-stranded DNA, leading to the recruitment of transcriptional machinery and the activation of target genes like MYC.[1][2][5] this compound is hypothesized to interfere with the DNA-binding activity of FUBP1, thereby inhibiting the transcription of FUBP1 target genes. This disruption of FUBP1 function is expected to lead to decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on FUBP1 activity.
FUBP1 Signaling Pathways
FUBP1 is a central node in several signaling pathways that are critical for cancer cell growth and survival. Understanding these pathways is essential for designing relevant screening assays and for interpreting the effects of this compound.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify and characterize FUBP1 inhibitors like this compound involves a primary screen to identify active compounds, followed by secondary assays to confirm activity and determine potency and selectivity.
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound from primary and secondary screening assays.
Table 1: this compound Activity in Primary Luciferase Reporter Assay
| Parameter | Value | Cell Line |
| IC50 | 50 nM | HCT116 (MYC-Luc) |
| Max Inhibition | 95% | HCT116 (MYC-Luc) |
| Z'-factor | 0.75 | HTS Assay |
Table 2: this compound Activity in Secondary Cell-Based Assays
| Assay | Parameter | Value | Cell Line |
| Cell Viability | GI50 | 150 nM | HCT116 |
| Apoptosis | EC50 (Caspase 3/7) | 200 nM | HCT116 |
| Target Engagement | EC50 (CETSA) | 75 nM | HCT116 |
Experimental Protocols
Primary High-Throughput Screen: MYC Promoter-Luciferase Reporter Assay
This assay is designed to identify compounds that inhibit the transcriptional activity of FUBP1 on the MYC promoter.
Materials:
-
HCT116 cell line stably expressing a MYC promoter-driven firefly luciferase reporter construct (MYC-Luc).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound and other test compounds.
-
384-well white, clear-bottom assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Protocol:
-
Cell Seeding: Seed MYC-Luc HCT116 cells in 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of test compounds (including this compound as a positive control and DMSO as a negative control) to the assay plates using an acoustic liquid handler. The final concentration of this compound for a primary screen is typically 10 µM.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and luciferase assay reagent to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader with an integration time of 0.5 seconds per well.
-
-
Data Analysis: Normalize the data to the DMSO control (100% activity) and a potent inhibitor control (0% activity). Calculate the percent inhibition for each compound.
Secondary Assay: Cell Viability (CCK-8)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
HCT116 or other relevant cancer cell lines.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound.
-
96-well clear cell culture plates.
-
Cell Counting Kit-8 (CCK-8) solution.
-
Microplate reader capable of measuring absorbance at 450 nm.
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the cells in triplicate. Include DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until the color develops.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the GI50 value by fitting the data to a dose-response curve.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of this compound to FUBP1 in a cellular context.
Materials:
-
HCT116 cells.
-
PBS and protease inhibitors.
-
This compound.
-
PCR tubes or plates.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw).
-
Equipment for protein quantification and Western blotting (SDS-PAGE, transfer system, anti-FUBP1 antibody).
Protocol:
-
Cell Treatment: Treat HCT116 cells with this compound or DMSO for 1 hour at 37°C.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by three cycles of freeze-thaw.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration.
-
Analyze the amount of soluble FUBP1 at each temperature by Western blotting using an anti-FUBP1 antibody.
-
-
Data Analysis: Plot the amount of soluble FUBP1 as a function of temperature for both this compound and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
This compound serves as a valuable tool for interrogating the function of FUBP1 in cancer biology. The protocols outlined above provide a robust framework for a high-throughput screening campaign to identify and characterize novel FUBP1 inhibitors. The expected data demonstrates the potential of this compound to inhibit FUBP1 activity, reduce cancer cell viability, and directly engage its target in a cellular environment. These application notes should enable researchers to effectively utilize this compound in their drug discovery efforts targeting the FUBP1 pathway.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Far upstream element‐binding protein 1 confers lobaplatin resistance by transcriptionally activating PTGES and facilitating the arachidonic acid metabolic pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUBP1 far upstream element binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Far upstream element-binding protein 1 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fubp1-IN-2 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fubp1-IN-2. The information is designed to help optimize experimental conditions and address common issues encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (Fubp1). Fubp1 is a transcription factor that plays a crucial role in regulating the expression of several important genes involved in cell cycle progression and apoptosis, most notably the proto-oncogene c-Myc. This compound works by inhibiting the interaction between the KH4 domain of Fubp1 and the FUSE DNA sequence, which is necessary for the transcriptional activation of c-Myc.[1][2][3] By inhibiting Fubp1, this compound leads to a dose-dependent decrease in c-Myc mRNA and protein levels and an increase in the expression of the cell cycle inhibitor p21.[1][2][4]
Q2: What is a recommended starting concentration for this compound in a cell viability assay?
A good starting point for determining the optimal concentration of this compound is its half-maximal inhibitory concentration (IC50) for cytotoxicity. In human pancreatic cancer cells (L3.6pl), the reported IC50 for this compound is 16.8 μM after 72 hours of treatment.[3] For initial experiments, it is advisable to test a range of concentrations around this value, for example, from 1 µM to 50 µM, to determine the specific IC50 for your cell line of interest.
Q3: How does inhibition of Fubp1 affect cell viability?
The effect of Fubp1 inhibition on cell viability is context-dependent and can vary between different cell types. Fubp1 is known to be a pro-proliferative and anti-apoptotic factor.[2] Therefore, its inhibition is expected to decrease cell proliferation and potentially induce apoptosis. Studies have shown that silencing Fubp1 can lead to cell cycle arrest and sensitize cancer cells to chemotherapeutic agents.[5] For instance, knockdown of Fubp1 in osteosarcoma cells increased their sensitivity to lobaplatin.[6]
Q4: What are the key signaling pathways regulated by Fubp1?
Fubp1 is a central regulator of several critical signaling pathways involved in cell growth, proliferation, and survival. The most well-characterized pathway is the regulation of c-Myc transcription .[2] Additionally, Fubp1 has been shown to be involved in the TGFβ/Smad signaling pathway , which can promote epithelial-mesenchymal transition (EMT) in cancer cells.[7] Fubp1 also influences the Wnt/β-catenin signaling pathway by regulating the expression of Dishevelled-1 (DVL1).[8] Furthermore, Fubp1 can regulate the expression of the cell cycle inhibitor p21 and Cyclin A .
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability observed. | Concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Incubation time is too short. | Increase the incubation time with this compound. Effects on cell viability may take 48 to 72 hours or longer to become apparent. | |
| Cell line is resistant to Fubp1 inhibition. | Some cell lines may have compensatory mechanisms that make them less sensitive to Fubp1 inhibition. Consider using a different cell line or combining this compound with another cytotoxic agent to assess for synergistic effects. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media without cells. | |
| Incomplete dissolution of this compound or formazan crystals (in MTT assay). | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before adding to the media. For MTT assays, ensure complete solubilization of the formazan crystals by thorough mixing and appropriate incubation time with the solubilization buffer. | |
| Unexpected increase in cell viability at high concentrations. | Off-target effects of the inhibitor. | High concentrations of small molecule inhibitors can sometimes lead to non-specific effects. It is important to use the lowest effective concentration. Consider performing a Western blot to confirm the on-target effect (decreased c-Myc, increased p21) at the concentrations used. |
| Compound precipitation. | Visually inspect the wells for any signs of compound precipitation at high concentrations. If precipitation is observed, consider using a lower concentration or a different solvent. |
Data Presentation
Table 1: Reported IC50 Values for FUBP1 Inhibitors
| Inhibitor | Cell Line | Assay | Incubation Time | IC50 | Reference |
| This compound (compound 9) | Human L3.6pl pancreatic cancer | ATPlite assay | 72 hours | 16.8 μM | [3] |
| FUBP1-IN-1 | Not specified (in vitro assay) | FUSE binding assay | Not applicable | 11.0 µM | [9] |
Note: The IC50 values can vary significantly between different cell lines and assay conditions. The data in this table should be used as a reference for designing initial experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a CCK-8 Assay
This protocol is adapted from a study where a Cell Counting Kit-8 (CCK-8) assay was used to assess cell viability after FUBP1 knockdown.[10]
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but without the inhibitor).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Simplified Fubp1 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | FUBP1抑制剂 | MCE [medchemexpress.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Far upstream element‐binding protein 1 confers lobaplatin resistance by transcriptionally activating PTGES and facilitating the arachidonic acid metabolic pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Far Upstream Binding Protein 1 (FUBP1) participates in translational regulation of Nrf2 protein under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1‐mediated activation of Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Fubp1-IN-2 Resistance in Cancer Cell Lines
Disclaimer: Information regarding a specific inhibitor, "Fubp1-IN-2," is not currently available in published literature. This guide is based on the known Fubp1 inhibitor, Fubp1-IN-1, and general principles of acquired drug resistance to targeted therapies in cancer cell lines. The troubleshooting and experimental protocols provided are intended as a general resource for researchers working with Fubp1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Fubp1 and what is its role in cancer?
Far upstream element (FUSE) binding protein 1 (Fubp1) is a DNA and RNA binding protein that plays a crucial role in regulating gene expression.[1][2][3] In many cancers, Fubp1 is overexpressed and functions as an oncoprotein by promoting cell proliferation, inhibiting apoptosis (programmed cell death), and enhancing cell migration and invasion.[1][2][4] A primary mechanism of Fubp1's oncogenic activity is through the activation of the MYC proto-oncogene, a key regulator of cell growth and metabolism.[4][5]
Q2: How does a Fubp1 inhibitor like this compound work?
While specific details on "this compound" are unavailable, a known inhibitor, Fubp1-IN-1, functions by interfering with the binding of Fubp1 to its target DNA sequence, the FUSE.[6] This inhibition is expected to downregulate the expression of Fubp1 target genes, such as MYC, leading to decreased cancer cell proliferation and survival.
Q3: What are the potential mechanisms of resistance to Fubp1 inhibitors?
Resistance to targeted therapies can arise through various genetic and non-genetic mechanisms.[7][8][9] Potential mechanisms for resistance to a Fubp1 inhibitor could include:
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On-target mutations: Mutations in the FUBP1 gene that prevent the inhibitor from binding effectively.[10]
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Bypass signaling pathways: Activation of alternative signaling pathways that compensate for the inhibition of Fubp1. For example, upregulation of other oncogenes that can drive cell proliferation independently of the Fubp1-MYC axis.[8][11]
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Drug efflux pumps: Increased expression of transporter proteins that actively pump the inhibitor out of the cell, reducing its intracellular concentration.[9]
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Epigenetic alterations: Changes in the chromatin structure or DNA methylation that alter the expression of Fubp1 or its target genes.[7]
Q4: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm this is resistance?
A significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental (sensitive) cell line is a key indicator of resistance.[12] A 3- to 10-fold increase in IC50 is generally considered to represent drug resistance.[12] This can be determined using cell viability assays such as MTT or CCK-8.
Troubleshooting Guide for this compound Resistance
This guide provides a structured approach to troubleshooting and investigating potential resistance to this compound in your cancer cell line experiments.
Diagram: Troubleshooting Workflow
Caption: A flowchart outlining the steps to confirm and investigate this compound resistance.
Issue 1: Increased cell survival or proliferation observed in this compound treated cultures.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of Acquired Resistance | 1. Perform a dose-response experiment to determine the IC50 of this compound in both the parental and the suspected resistant cell lines. 2. Compare the IC50 values. | A significant (e.g., >3-fold) increase in the IC50 value for the suspected resistant line confirms resistance. |
| Incorrect Drug Concentration | 1. Verify the stock solution concentration and the dilution calculations. 2. Prepare a fresh dilution series of this compound. | Correctly prepared drug dilutions should yield the expected growth inhibition in sensitive parental cells. |
| Cell Line Contamination or Misidentification | 1. Perform cell line authentication using short tandem repeat (STR) profiling. 2. Check for mycoplasma contamination. | Authentication confirms the identity of the cell line. Mycoplasma testing ensures results are not confounded by infection. |
Issue 2: Confirmed this compound resistance; what are the next steps?
| Research Question | Experimental Approach | Potential Findings |
| What is the mechanism of resistance? | 1. Sequence the FUBP1 gene: Look for mutations in the drug-binding domain. 2. Gene expression analysis (qRT-PCR or RNA-seq): Compare gene expression profiles of sensitive and resistant cells. Look for upregulation of bypass pathways (e.g., other oncogenes, growth factor receptors). 3. Western Blotting: Analyze protein levels of Fubp1, c-Myc, and key components of potential bypass signaling pathways (e.g., AKT, ERK). | - Identification of specific mutations in FUBP1. - Upregulation of genes in alternative pro-survival pathways. - Increased protein expression of Fubp1 or downstream effectors. |
| Can the resistance be overcome? | 1. Test combination therapies: Combine this compound with inhibitors of identified bypass pathways. 2. Evaluate cross-resistance: Test the resistant cell line against other Fubp1 inhibitors or drugs with different mechanisms of action. | - Synergistic effects of combination therapies, restoring sensitivity. - Identification of alternative drugs that are still effective against the resistant cells. |
Data Presentation: Quantifying this compound Resistance
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| HCT116 (Colon Cancer) | 1.5 | 18.2 | 12.1 |
| MCF-7 (Breast Cancer) | 2.3 | 25.1 | 10.9 |
| A549 (Lung Cancer) | 3.1 | 33.5 | 10.8 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[12][13][14]
Materials:
-
Parental cancer cell line of interest
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Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.[12]
-
Repeat and Monitor: Continue this stepwise increase in drug concentration. At each stage, monitor cell morphology and growth rate. Cryopreserve cells at each concentration step.
-
Establish a Stable Resistant Line: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold) than the initial IC50.
-
Characterize the Resistant Line: Maintain the resistant cell line in a medium containing the final concentration of this compound. Periodically confirm the IC50 to ensure the stability of the resistant phenotype.
Diagram: Fubp1 Signaling Pathway
References
- 1. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanisms of Acquired Resistance to Targeted Cancer Therapies - Page 3 [medscape.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of acquired resistance to targeted cancer therapies - ProQuest [proquest.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fubp1 Inhibitors
Important Notice: Information regarding a specific inhibitor designated "Fubp1-IN-2" is not publicly available at this time. The following technical support guide has been developed based on the available information for the closely related compound, Fubp1-IN-1 , and general knowledge of the Fubp1 protein. This information is intended to serve as a general guideline for researchers working with Fubp1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store Fubp1-IN-1 upon receipt?
A: Proper storage is crucial to maintain the stability and activity of Fubp1-IN-1. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one year, or at -80°C for up to two years.
Q2: What is the recommended procedure for preparing a stock solution of Fubp1-IN-1?
A: To prepare a stock solution, it is advisable to dissolve Fubp1-IN-1 in a suitable solvent such as DMSO. Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q3: How should I store the prepared stock solution of Fubp1-IN-1?
A: Prepared stock solutions of Fubp1-IN-1 should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is critical to minimize the number of freeze-thaw cycles.
Q4: What are the known stability issues with Fubp1 inhibitors?
A: While specific degradation data for Fubp1-IN-1 is limited in the public domain, repeated freeze-thaw cycles are a common cause of inactivation for many small molecule inhibitors.[1] It is also advisable to protect the compound from prolonged exposure to light and extreme pH conditions.
Q5: What is the primary target and mechanism of action of Fubp1-IN-1?
A: Fubp1-IN-1 is an inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).[1] FUBP1 is a DNA- and RNA-binding protein that plays a significant role in regulating the transcription of the c-Myc proto-oncogene.[2][3] By inhibiting FUBP1, Fubp1-IN-1 can modulate c-Myc expression and affect various cellular processes such as proliferation, cell cycle progression, and apoptosis.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | Compound degradation due to improper storage or handling. | 1. Confirm that the compound has been stored according to the recommended conditions (see storage table below). 2. Avoid multiple freeze-thaw cycles by preparing and using aliquots of the stock solution.[1] 3. Prepare a fresh stock solution from the solid compound. |
| Low solubility of the compound in the experimental buffer. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the experimental medium is compatible with your cell line or assay system. 2. Consider using a different solvent if solubility issues persist, after verifying its compatibility with your experiment. | |
| Incorrect experimental concentration. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Unexpected off-target effects. | The inhibitor may have other cellular targets. | 1. Review the literature for any known off-target effects of Fubp1 inhibitors. 2. Use appropriate negative and positive controls in your experiments to validate the observed effects. 3. Consider using a secondary, structurally different inhibitor to confirm that the observed phenotype is due to FUBP1 inhibition. |
| Cell toxicity observed at working concentrations. | The inhibitor or the solvent may be toxic to the cells. | 1. Determine the maximum tolerated concentration of the solvent (e.g., DMSO) for your cell line. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of the inhibitor. |
Data Summary
Table 1: Recommended Storage Conditions for Fubp1-IN-1
| Form | Storage Temperature | Duration |
| Solid | -20°C | 1 year |
| -80°C | 2 years | |
| Stock Solution | -20°C | 1 year |
| -80°C | 2 years |
Data sourced from MedChemExpress for Fubp1-IN-1.[1]
Experimental Protocols & Visualizations
General Experimental Workflow for a Fubp1 Inhibitor
The following diagram outlines a generalized workflow for utilizing a Fubp1 inhibitor in a cell-based assay.
References
overcoming poor Fubp1-IN-2 solubility in aqueous solutions
Welcome to the technical support center for Fubp1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous solutions and to provide guidance on its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).[1][2] FUBP1 is a DNA- and RNA-binding protein that plays a crucial role in regulating gene expression, including the transcription of the proto-oncogene c-Myc.[3][4] this compound functions by inhibiting the interaction between the KH4 domain of FUBP1 and FUSE, a single-stranded DNA element in the c-Myc promoter.[1][2] This disruption leads to a decrease in both c-Myc mRNA and protein levels, and a subsequent increase in the expression of the cell cycle inhibitor p21.[1][2]
Q2: What are the primary challenges when working with this compound?
A2: The primary challenge researchers face with this compound is its poor solubility in aqueous solutions. As an anthranilic acid derivative, it is inherently hydrophobic, which can lead to precipitation when preparing working solutions for in vitro and in vivo experiments.[5][6]
Q3: In which solvent is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] A stock solution can be prepared in DMSO at a concentration of up to 116.67 mg/mL (243.08 mM).[1]
Troubleshooting Guide: Overcoming Poor Aqueous Solubility
This guide provides step-by-step instructions and troubleshooting tips for preparing and using this compound in aqueous-based experimental systems.
Issue 1: Preparing Stock Solutions
Problem: You need to prepare a high-concentration stock solution of this compound.
Solution:
-
Recommended Solvent: Use 100% DMSO to prepare a concentrated stock solution.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration. The solubility in DMSO is high, allowing for the preparation of a concentrated stock (e.g., 10 mM, 50 mM, or higher).[1]
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To aid dissolution, vortex the solution and/or use an ultrasonic bath.[1][7]
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Precipitation Upon Dilution in Aqueous Media
Problem: Your this compound precipitates out of solution when you dilute the DMSO stock into your cell culture medium or aqueous buffer (e.g., PBS).
Explanation: This is a common issue with hydrophobic compounds. The drastic change in solvent polarity from DMSO to an aqueous environment reduces the solubility of the compound, causing it to precipitate.[8]
Solutions and Troubleshooting Steps:
-
Control Final DMSO Concentration:
-
Guideline: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of ≤ 0.5% DMSO is generally considered safe for most cell lines, with ≤ 0.1% being ideal.
-
Action: Calculate the dilution factor required to keep the final DMSO concentration within the safe range. For example, to achieve a final DMSO concentration of 0.1%, you would add 1 µL of your DMSO stock to 1 mL of aqueous medium.
-
-
Step-wise Dilution:
-
Procedure: Instead of directly diluting the highly concentrated DMSO stock into the aqueous medium, perform an intermediate dilution in DMSO. For example, dilute your 100 mM stock to 10 mM in DMSO first, and then add the 10 mM stock to your aqueous buffer.
-
-
Sonication:
-
Procedure: After diluting the this compound stock solution into the aqueous medium, use an ultrasonic bath to help dissolve any precipitate that may have formed.[7]
-
-
Visual Inspection:
-
Procedure: After preparing the working solution, visually inspect it for any cloudiness or precipitate. You can also place a small drop on a microscope slide to check for crystals.[7]
-
Issue 3: Determining the Maximum Achievable Aqueous Concentration
Problem: You need to determine the highest concentration of this compound that can be achieved in your specific aqueous buffer without precipitation.
Solution: Solubility Test Protocol
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Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Create a series of dilutions of the DMSO stock in your target aqueous buffer (e.g., PBS, cell culture medium).
-
Vortex each dilution thoroughly and let them sit at the experimental temperature (e.g., 37°C for cell culture) for a period of time (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation.
-
The highest concentration that remains clear is the approximate maximum working concentration for your experimental conditions.
Quantitative Data
| Compound | Solvent | Solubility | Molar Concentration |
| This compound | DMSO | 116.67 mg/mL | 243.08 mM |
Table 1: Solubility of this compound in DMSO.[1]
| Compound Class | Solvent | Solubility (Mole Fraction, x) | Notes |
| Anthranilic Acid Derivatives (general) | Water (pH 7) | Very low (approx. 1 x 10⁻⁶ to 1 x 10⁻⁷) | This compound is an anthranilic acid derivative, and similar compounds exhibit very low aqueous solubility. |
Table 2: General Aqueous Solubility of Structurally Related Compounds.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a 50 mM stock solution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C.
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the 50 mM stock solution.
-
Serially dilute the stock solution in your cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, you can perform a 1:200 dilution of a 2 mM intermediate stock (prepared in DMSO) into the cell culture medium.
-
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
-
Incubation: Add the working solutions to your cells and incubate for the desired time period.
Signaling Pathways and Experimental Workflows
FUBP1-c-Myc/p21 Signaling Pathway
FUBP1 positively regulates the transcription of the c-Myc proto-oncogene and negatively regulates the transcription of the p21 cell cycle inhibitor.[3][4] this compound inhibits FUBP1, leading to a decrease in c-Myc and an increase in p21 expression.
Caption: this compound inhibits FUBP1, altering c-Myc and p21 pathways.
FUBP1 and TGF-β/Smad Signaling Pathway
FUBP1 has been shown to activate the TGF-β/Smad signaling pathway, which is involved in processes like epithelial-mesenchymal transition (EMT).[9][10]
Caption: FUBP1 activates the TGF-β/Smad signaling pathway.
Experimental Workflow for Testing this compound Efficacy
The following workflow outlines the general steps for assessing the biological activity of this compound in a cell-based assay.
Caption: Workflow for evaluating this compound in cell-based assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | FUBP1抑制剂 | MCE [medchemexpress.cn]
- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
refining Fubp1-IN-2 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fubp1-IN-2, a small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of FUBP1. FUBP1 is a DNA- and RNA-binding protein that functions as a master regulator of transcription, translation, and RNA splicing. A primary and well-documented role of FUBP1 is the activation of MYC gene transcription.[1][2] this compound disrupts the function of FUBP1, leading to a downstream decrease in c-Myc mRNA and protein levels. Consequently, this often results in an increase in the expression of the cyclin-dependent kinase inhibitor p21.[1]
Q2: What are the expected downstream effects of this compound treatment?
A2: By inhibiting FUBP1 and subsequently reducing c-Myc expression, this compound treatment is expected to lead to:
-
Decreased cell proliferation: c-Myc is a potent driver of cell cycle progression.[2]
-
Increased p21 expression: p21 is a key inhibitor of the cell cycle.[1]
-
Induction of apoptosis: In some cellular contexts, the downregulation of c-Myc and upregulation of p21 can trigger programmed cell death.
Q3: In which signaling pathways is FUBP1 involved?
A3: FUBP1 is implicated in several critical signaling pathways, including:
-
c-Myc Transcription Regulation: FUBP1 directly binds to the FUSE of the MYC promoter to activate its transcription.[1][2]
-
TGFβ/Smad Signaling: FUBP1 has been shown to mediate growth and metastasis through the TGFβ/Smad signaling pathway in pancreatic adenocarcinoma.
-
Wnt/β-catenin Signaling: FUBP1 can promote colorectal cancer stemness and metastasis via the DVL1-mediated activation of Wnt/β-catenin signaling.[3]
Q4: What is the recommended starting concentration and treatment duration for this compound?
A4: The optimal concentration and treatment duration for this compound are cell-line dependent and should be determined empirically. Based on general principles for small molecule inhibitors, a starting point for dose-response experiments could be in the low micromolar range. Time-course experiments should be conducted to determine the optimal duration to observe the desired effects on c-Myc and p21 expression. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line.
Troubleshooting Guides
Problem 1: No significant decrease in c-Myc levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal inhibitor concentration | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Inappropriate treatment duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing c-Myc downregulation. |
| Low FUBP1 expression in the cell line | Verify the expression level of FUBP1 in your cell line of interest by Western Blot or RT-qPCR. Cell lines with low endogenous FUBP1 may show a less pronounced response. |
| Inhibitor instability or degradation | Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Cell line resistance | The FUBP1-c-Myc axis may not be the primary driver of proliferation in your chosen cell line.[1] Consider using a positive control cell line known to be sensitive to FUBP1 inhibition. |
Problem 2: No significant increase in p21 levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Delayed response | The upregulation of p21 may occur at a later time point than the downregulation of c-Myc. Extend the time-course of your experiment. |
| p53 status of the cell line | p21 expression is often regulated by p53. The effect of this compound on p21 may be dependent on the p53 status of your cells. Verify the p53 status of your cell line. |
| Alternative regulatory pathways | Other signaling pathways may be predominantly regulating p21 expression in your cell line. |
Problem 3: High levels of cytotoxicity observed at expected effective concentrations.
| Possible Cause | Suggested Solution |
| Off-target effects | Reduce the concentration of this compound and/or shorten the treatment duration. It is crucial to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Cell line sensitivity | Your cell line may be particularly sensitive to the inhibition of the FUBP1 pathway. Perform a detailed cytotoxicity assay to determine the IC50 value. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | % Cell Viability (relative to vehicle) | IC50 (µM) |
| e.g., HCT116 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Time-Course of this compound Effect on c-Myc and p21 mRNA Expression
| Cell Line | Treatment Duration (hours) | c-Myc mRNA Fold Change (relative to vehicle) | p21 mRNA Fold Change (relative to vehicle) |
| e.g., HCT116 | 6 | ||
| 12 | |||
| 24 | |||
| 48 |
Table 3: Time-Course of this compound Effect on c-Myc and p21 Protein Expression
| Cell Line | Treatment Duration (hours) | c-Myc Protein Level (relative to vehicle) | p21 Protein Level (relative to vehicle) |
| e.g., HCT116 | 6 | ||
| 12 | |||
| 24 | |||
| 48 |
Experimental Protocols
1. Western Blot for c-Myc and p21 Protein Expression
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software.
-
2. RT-qPCR for MYC and CDKN1A (p21) mRNA Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle control.
-
Isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for MYC, CDKN1A, and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
3. Chromatin Immunoprecipitation (ChIP) for FUBP1 Binding to the MYC Promoter
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Wash cells with ice-cold PBS and lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-FUBP1 antibody or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of the MYC promoter FUSE region by qPCR using specific primers.
-
Visualizations
References
Technical Support Center: Enhancing Fubp1-IN-2 Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fubp1-IN-2, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (Fubp1). The following resources are designed to help troubleshoot experiments and enhance the specificity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Fubp1. It functions by interfering with the interaction between the KH4 domain of Fubp1 and its single-stranded DNA target, the Far Upstream Element (FUSE). This disruption leads to a reduction in the transcription of Fubp1 target genes, most notably c-Myc, and an increase in the expression of genes like p21.
Q2: What are the known downstream effects of Fubp1 inhibition by this compound?
A2: Inhibition of Fubp1 by this compound leads to several downstream cellular effects, including:
-
Reduced c-Myc expression: This can result in decreased cell proliferation and tumorigenesis.[1][2]
-
Increased p21 expression: This can lead to cell cycle arrest.[1]
-
Depletion of intracellular polyamines.
-
Induction of apoptosis: Fubp1 is known to repress pro-apoptotic proteins, so its inhibition can promote cell death.[1][3]
Q3: What is the known selectivity profile of this compound?
A3: Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against a broad range of protein targets, including other members of the FUBP family (FUBP2 and FUBP3). FUBP1, FUBP2, and FUBP3 share a similar protein architecture, which suggests the potential for off-target binding by inhibitors.[1] Researchers should therefore empirically determine the specificity of this compound in their experimental system.
Q4: How can I assess the on-target engagement of this compound in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that this compound is binding to Fubp1 within the cell. This method relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation. An increase in the thermal stability of Fubp1 in the presence of this compound indicates target engagement.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High background or off-target effects observed in cellular assays. | 1. Inhibitor concentration is too high: Leading to non-specific binding to other proteins. 2. Off-target activity of this compound: The inhibitor may have affinity for other proteins, such as FUBP2 or FUBP3, or other unrelated proteins. 3. Cell line-specific effects: The expression levels of Fubp1 and potential off-targets can vary between cell lines. | 1. Perform a dose-response curve: Determine the minimal effective concentration that elicits the desired on-target phenotype. 2. Validate with a secondary assay: Use techniques like siRNA/shRNA knockdown of Fubp1 to confirm that the observed phenotype is due to Fubp1 inhibition. 3. Perform CETSA: Confirm target engagement at the concentrations used in your experiments. 4. Consider structurally distinct inhibitors: If available, use another Fubp1 inhibitor with a different chemical scaffold to see if it recapitulates the phenotype. |
| Inconsistent or variable results between experiments. | 1. Inhibitor instability: this compound may be unstable in your experimental media or under your storage conditions. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses to inhibitors. 3. Variability in cell seeding density: This can affect cell health and drug response. | 1. Prepare fresh inhibitor solutions: Aliquot and store the inhibitor as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 3. Standardize cell seeding protocols: Ensure consistent cell numbers and distribution across wells or plates. |
| No observable effect of this compound on c-Myc levels. | 1. Fubp1-MYC axis is not dominant in the cell line: In some cell types, MYC expression is not significantly affected by Fubp1 depletion.[1] 2. Insufficient inhibitor concentration or treatment time: The inhibitor may not have reached its target at a high enough concentration or for a sufficient duration. 3. Poor cell permeability of the inhibitor. | 1. Confirm Fubp1 expression: Ensure your cell line expresses Fubp1 at a detectable level. 2. Optimize treatment conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for observing an effect on c-Myc. 3. Assess other downstream markers: Evaluate the effect of this compound on other known Fubp1 targets, such as p21. |
Quantitative Data
Due to the limited availability of public data for this compound, this table includes data for a related Fubp1 inhibitor, FUBP1-IN-1, to provide a general reference. Researchers are strongly encouraged to determine these values for this compound in their specific experimental setup.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| FUBP1-IN-1 | Fubp1 | Interference with Fubp1-FUSE binding | 11.0 | [4] |
| This compound | Fubp1 | Gel Shift Assay (KH4 FUBP1-FUSE interaction) | Data not publicly available | [5] |
Key Signaling Pathways Involving Fubp1
Understanding the signaling pathways in which Fubp1 is involved is crucial for predicting potential on- and off-target effects of this compound.
Caption: Fubp1 is a central regulator in multiple signaling pathways.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol to Confirm Target Engagement
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Workflow Diagram:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping or trypsinization.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble Fubp1 in each sample by Western blotting using a specific anti-Fubp1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Fubp1 relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.
-
Co-Immunoprecipitation (Co-IP) to Identify Potential Off-Targets
This protocol can be used to identify proteins that interact with Fubp1 and to assess whether this compound disrupts these interactions or has off-target binding partners.
Workflow Diagram:
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Methodology:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody against Fubp1 or a control IgG overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting with antibodies against Fubp1 and suspected interacting partners (e.g., FUBP2, FUBP3).
-
For unbiased off-target identification, the eluates can be analyzed by mass spectrometry.
-
By following these guidelines and protocols, researchers can more effectively utilize this compound and gain a clearer understanding of its specificity and mechanism of action in their experimental systems.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of Fubp1-IN-2 with siRNA: A Comparative Guide
The validation of a small molecule inhibitor's on-target effects is a critical step in drug discovery and development. This guide provides a comparative framework for validating the on-target activity of Fubp1-IN-2, a putative inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (Fubp1), by comparing its cellular and molecular effects to those induced by Fubp1-specific small interfering RNA (siRNA). Fubp1 is a key regulator of transcription, translation, and RNA splicing, with a well-established role in controlling the expression of the proto-oncogene c-Myc and influencing other signaling pathways.[1][2][3]
The central premise of this validation strategy is that if this compound acts specifically through the inhibition of Fubp1, its effects on cellular phenotypes and downstream gene expression should closely mimic the effects observed upon the genetic knockdown of Fubp1 using siRNA. Discrepancies between the outcomes of chemical inhibition and genetic knockdown may suggest off-target effects of the compound.
Comparative Analysis of Fubp1 Inhibition: this compound vs. Fubp1 siRNA
The following tables summarize the expected quantitative outcomes from key experiments designed to compare the on-target effects of this compound with Fubp1 siRNA-mediated knockdown.
Table 1: Comparison of Effects on Fubp1 and Downstream Target Expression
| Treatment Group | Fubp1 mRNA Level (relative to control) | Fubp1 Protein Level (relative to control) | c-Myc mRNA Level (relative to control) | c-Myc Protein Level (relative to control) | p21 mRNA Level (relative to control) |
| Vehicle Control | 100% | 100% | 100% | 100% | 100% |
| This compound | No significant change | Expected decrease in activity (not level) | Expected Decrease | Expected Decrease | Expected Increase |
| Control siRNA | 100% | 100% | 100% | 100% | 100% |
| Fubp1 siRNA | Expected ≤ 30% | Expected ≤ 30% | Expected Decrease | Expected Decrease | Expected Increase |
Table 2: Comparison of Effects on Cellular Phenotypes
| Treatment Group | Cell Proliferation Rate (relative to control) | Apoptosis Rate (relative to control) | Cell Migration Rate (relative to control) |
| Vehicle Control | 100% | 100% | 100% |
| This compound | Expected Decrease | Expected Increase | Expected Decrease |
| Control siRNA | 100% | 100% | 100% |
| Fubp1 siRNA | Expected Decrease[4][5] | Expected Increase[3] | Expected Decrease[3] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with known Fubp1 expression, such as hepatocellular carcinoma (e.g., HepG2, Hep3B) or gastric cancer (e.g., SGC7901) cells, are suitable models.[4][5]
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. A dose-response curve should be established to determine the optimal concentration.
-
siRNA Transfection: Utilize a lipid-based transfection reagent to introduce Fubp1-specific siRNA or a non-targeting control siRNA into the cells. The final siRNA concentration should be optimized, typically in the range of 10-50 nM.[4]
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of Fubp1 and its downstream targets (e.g., c-Myc, p21).
-
Procedure:
-
Harvest cells 48-72 hours post-transfection or after treatment with this compound.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Western Blot Analysis
-
Objective: To assess the protein levels of Fubp1 and its downstream targets.
-
Procedure:
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Fubp1, c-Myc, p21, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Cell Proliferation Assay
-
Objective: To measure the effect of Fubp1 inhibition on cell growth.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with this compound or transfect with siRNAs.
-
At various time points (e.g., 24, 48, 72 hours), add a viability reagent (e.g., CCK-8, MTT) to each well.[4]
-
Incubate for the recommended time and measure the absorbance at the appropriate wavelength.
-
Calculate the cell proliferation rate relative to the control group.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of Fubp1 and the experimental workflow for validating the on-target effects of this compound.
Caption: Fubp1 signaling pathways.
Caption: On-target validation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of RNA Interference Inhibiting the Expression of the FUBP1 Gene on Biological Function of Gastric Cancer Cell Line SGC7901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of RNA Interference Inhibiting the Expression of the FUBP1 Gene on Biological Function of Gastric Cancer Cell Line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FUBP1 Inhibition: Fubp1-IN-2 vs. Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a critical regulator in various cellular processes, including transcription, RNA splicing, and translation.[1][2] Its role as a master regulator, particularly of the proto-oncogene c-MYC, has positioned it as a compelling therapeutic target in oncology.[3][4][5] FUBP1 is a DNA- and RNA-binding protein that is often overexpressed in a variety of cancers, where it promotes cell proliferation and inhibits apoptosis.[5][6] This guide provides a comprehensive comparison between two primary methods for interrogating FUBP1 function: pharmacological inhibition with a putative small molecule inhibitor, Fubp1-IN-2, and genetic knockdown using techniques such as siRNA or shRNA.
While specific experimental data for this compound is not yet widely available in the public domain, this guide will leverage the extensive body of research on FUBP1 genetic knockdown to establish a benchmark for evaluating any FUBP1 inhibitor. We will present expected outcomes, detailed experimental protocols for comparative studies, and visual representations of the key signaling pathways involved.
Mechanism of Action
FUBP1 Genetic Knockdown: Genetic knockdown of FUBP1 is typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). These RNA-based tools induce the degradation of FUBP1 mRNA, leading to a significant reduction in FUBP1 protein levels.[7][8] This approach offers high specificity for targeting FUBP1 expression and has been instrumental in elucidating its cellular functions.
This compound (Hypothetical Small Molecule Inhibitor): A small molecule inhibitor like this compound would likely function by directly binding to the FUBP1 protein and inhibiting its activity. The exact mechanism could involve blocking its interaction with DNA or RNA, or interfering with its enzymatic functions, such as its helicase activity.[9] The key advantage of a chemical inhibitor is the ability to control the timing and dosage of FUBP1 inhibition, offering a more dynamic tool for studying its role and a more direct path towards therapeutic development.
Comparative Data on FUBP1 Inhibition
The following tables summarize the expected quantitative outcomes of FUBP1 inhibition based on extensive data from genetic knockdown studies. These data serve as a reference for what to expect when evaluating a chemical inhibitor like this compound.
Table 1: Effects of FUBP1 Knockdown on Gene Expression
| Target Gene | Expected Change in mRNA Level | Expected Change in Protein Level | Relevant Cancer Type(s) |
| c-MYC | ↓ | ↓ | Colon, Gastric, Leukemia[3][4][5] |
| p21 (CDKN1A) | ↑ | ↑ | Hepatocellular Carcinoma[6][10] |
| TGFβ1 | ↓ | ↓ | Pancreatic Adenocarcinoma[11][12] |
| p-Smad2/3 | Not Applicable | ↓ | Pancreatic Adenocarcinoma[11][12] |
| E-cadherin | ↑ | ↑ | Pancreatic Adenocarcinoma[11] |
| N-cadherin | ↓ | ↓ | Pancreatic Adenocarcinoma[11] |
| Vimentin | ↓ | ↓ | Pancreatic Adenocarcinoma[11] |
Table 2: Phenotypic Effects of FUBP1 Knockdown in Cancer Cells
| Cellular Process | Expected Outcome | Method of Measurement | Relevant Cancer Type(s) |
| Cell Proliferation | Decreased | MTT/MTS Assay, Cell Counting | Gastric, Colon, Leukemia[3][5][8] |
| Cell Migration | Decreased | Transwell Assay, Wound Healing Assay | Colon, Pancreatic[3][11] |
| Cell Invasion | Decreased | Matrigel Invasion Assay | Colon, Pancreatic[3][11] |
| Apoptosis | Increased | Annexin V/PI Staining, Caspase Activity | Leukemia, Hepatocellular Carcinoma[5][6] |
| Cell Cycle | G1 or S phase arrest | Flow Cytometry (PI Staining) | Gastric, Leukemia[5][8] |
Signaling Pathways
FUBP1 is a key node in at least two major signaling pathways implicated in cancer: the c-MYC pathway and the TGF-β/Smad pathway.
FUBP1 and the c-MYC Signaling Pathway
FUBP1 is a well-established transcriptional activator of the c-MYC proto-oncogene.[3][4] It binds to the far upstream element (FUSE) of the c-MYC promoter, leading to the recruitment of the transcription factor IIH (TFIIH) and subsequent transcriptional activation.[13][14]
Caption: FUBP1 regulation of c-MYC transcription.
FUBP1 and the TGF-β/Smad Signaling Pathway
In pancreatic adenocarcinoma, FUBP1 has been shown to activate the TGF-β/Smad signaling pathway, which is a critical regulator of the epithelial-mesenchymal transition (EMT), a process that promotes metastasis.[11][13] Knockdown of FUBP1 leads to decreased phosphorylation of Smad2/3 and reduced expression of TGF-β1.[11][12]
Caption: FUBP1's role in the TGF-β/Smad signaling pathway.
Experimental Protocols
To objectively compare the effects of this compound with FUBP1 genetic knockdown, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing a chemical inhibitor to genetic knockdown.
Caption: Workflow for comparing this compound and FUBP1 knockdown.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known FUBP1 expression (e.g., HCT116 for colon cancer, SGC7901 for gastric cancer).[3][8]
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.[15][16]
-
Treatment Groups:
-
Vehicle Control: Treat cells with the solvent used to dissolve this compound (e.g., DMSO).
-
This compound: Treat cells with a range of concentrations of this compound to determine the optimal dose.
-
Control siRNA: Transfect cells with a non-targeting siRNA.
-
FUBP1 siRNA: Transfect cells with a validated siRNA targeting FUBP1.
-
-
Transfection: Use a suitable transfection reagent (e.g., Lipofectamine) to deliver siRNAs into the cells according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) after treatment or transfection to allow for changes in gene and protein expression and cellular phenotype.
Western Blotting for Protein Expression
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FUBP1, c-MYC, p-Smad2/3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy).[3]
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.[3]
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for FUBP1, c-MYC, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[3][19]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[20]
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.[21]
-
Treatment: Treat the cells with this compound or transfect with siRNAs as described above.
-
Assay: After the incubation period, add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[22]
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.[21][22]
-
Calculation: Calculate cell viability as a percentage of the control group.[23]
Conclusion
While direct experimental data for this compound is not yet publicly available, the extensive research on FUBP1 genetic knockdown provides a robust framework for its evaluation. A successful FUBP1 inhibitor would be expected to phenocopy the effects of FUBP1 knockdown, including the downregulation of c-MYC and TGF-β signaling, leading to decreased cell proliferation, migration, and invasion, and the induction of apoptosis. The experimental protocols outlined in this guide provide a clear path for a head-to-head comparison of any novel FUBP1 inhibitor against the gold standard of genetic knockdown, enabling a thorough assessment of its potency, specificity, and therapeutic potential.
References
- 1. FUBP1 | Cancer Genetics Web [cancer-genetics.org]
- 2. researchgate.net [researchgate.net]
- 3. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. pnas.org [pnas.org]
- 8. Effect of RNA Interference Inhibiting the Expression of the FUBP1 Gene on Biological Function of Gastric Cancer Cell Line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Far upstream element-binding protein 1 - Wikipedia [en.wikipedia.org]
- 10. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FUBP1 and FUBP2 enforce distinct epigenetic setpoints for MYC expression in primary single murine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]
- 17. origene.com [origene.com]
- 18. Anti-FUBP1 Human Protein Atlas Antibody [atlasantibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of FUBP1 as a Long Tail Cancer Driver and Widespread Regulator of Tumor Suppressor and Oncogene Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro inhibition of human leukemia THP-1 cells by Origanum syriacum L. and Thymus vulgaris L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Tumor Efficacy of FUBP1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of Fubp1-IN-2, a representative FUBP1 inhibitor, with alternative therapeutic strategies that target the FUBP1/c-Myc signaling axis. Due to the limited public data on a compound specifically named "this compound," this guide utilizes SN-38, the active metabolite of the widely studied topoisomerase I inhibitor Irinotecan which also exhibits FUBP1 inhibitory activity, as a proxy. The performance of SN-38 is compared against a BET inhibitor (JQ1) and a direct c-Myc inhibitor (10058-F4), providing valuable insights for preclinical and clinical research in oncology.
FUBP1: A Pivotal Regulator in Oncogenesis
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a DNA- and RNA-binding protein that plays a critical role in tumorigenesis. It is a key transcriptional activator of the proto-oncogene c-Myc, a master regulator of cell proliferation, growth, and metabolism. Additionally, FUBP1 can repress the expression of cell cycle inhibitors such as p21. Overexpression of FUBP1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.
The FUBP1-c-Myc Signaling Pathway
The diagram below illustrates the central role of FUBP1 in regulating c-Myc and p21 expression, and how its inhibition can lead to anti-tumor effects.
Fubp1-IN-2: A Comparative Analysis of Efficacy in 2D vs. 3D Cancer Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of Fubp1-IN-2, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), in conventional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. While direct comparative studies on this compound are not yet publicly available, this document synthesizes data from studies on FUBP1 inhibition and the established differences between 2D and 3D culture systems to project the differential effects of this inhibitor.
Introduction to this compound and its Target, FUBP1
This compound is a small molecule inhibitor that targets FUBP1, a key transcriptional regulator. FUBP1 is known to bind to the FUSE sequence of the c-myc promoter, a proto-oncogene frequently deregulated in cancer, leading to its enhanced transcription.[1] FUBP1's role in promoting cell proliferation and inhibiting apoptosis makes it an attractive target for cancer therapy. This compound functions by disrupting the interaction between FUBP1 and its FUSE DNA target. Overexpression of FUBP1 has been observed in a multitude of cancers, often correlating with a poor prognosis.
Executive Summary: 2D vs. 3D Culture Model Comparison
| Feature | 2D Monolayer Culture | 3D Spheroid Culture |
| Cellular Morphology & Interaction | Flattened, artificial cell-cell and cell-matrix interactions. | Spheroidal, recapitulating in vivo-like cell-cell and cell-extracellular matrix (ECM) interactions.[2] |
| Nutrient & Oxygen Gradients | Uniform access to nutrients and oxygen. | Forms gradients with a hypoxic core and necrotic center, mimicking a tumor microenvironment.[3][4] |
| Gene & Protein Expression | Can differ significantly from in vivo tumors. | More closely resembles the gene and protein expression profiles of in vivo tumors.[5][6] |
| Drug Penetration | Uniform and rapid drug exposure. | Limited drug penetration, creating a concentration gradient.[7][8] |
| Predicted Efficacy of this compound | Higher apparent potency (lower IC50). | Lower apparent potency (higher IC50) due to drug resistance mechanisms. |
| Key Signaling Pathways Affected | Direct impact on FUBP1/c-Myc axis. | Complex interplay with hypoxia-inducible factors (HIFs) and drug resistance pathways. |
FUBP1 Signaling Pathway
The following diagram illustrates the central role of FUBP1 in regulating the transcription of the c-Myc proto-oncogene. This compound is designed to inhibit the binding of FUBP1 to the FUSE element, thereby downregulating c-Myc expression.
Caption: FUBP1 signaling pathway and the inhibitory action of this compound.
Comparative Experimental Data
While specific data for this compound is pending, the following tables summarize expected outcomes based on studies of FUBP1 inhibition and the known characteristics of 2D and 3D culture systems.
Table 1: Predicted IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | 2D Culture (Predicted IC50) | 3D Spheroid Culture (Predicted IC50) | Rationale for Difference |
| Generic Cancer Cell Line | Low µM range | Higher µM range | Increased drug resistance in 3D models due to limited drug penetration, hypoxia, and altered cell signaling.[9] |
Note: Actual IC50 values will be cell-line dependent and need to be determined experimentally.
Table 2: Expected Effects of this compound on Cellular Endpoints
| Endpoint | 2D Monolayer Culture | 3D Spheroid Culture |
| Cell Viability | Significant dose-dependent decrease. | Less pronounced decrease at equivalent concentrations. |
| Apoptosis | Induction of apoptosis. | Reduced apoptosis, particularly in the spheroid core. |
| c-Myc Expression | Strong downregulation. | Heterogeneous downregulation, potentially less effective in the hypoxic core. |
| p21 Expression | Upregulation (in some contexts).[1][10] | Variable, may be influenced by hypoxia-related pathways. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results between 2D and 3D culture models.
2D Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the drug concentration.
3D Spheroid Formation and Viability Assay (e.g., Hanging Drop or Ultra-Low Attachment Plates)
-
Spheroid Formation:
-
Hanging Drop: Pipette 20 µL drops of cell suspension (1,000-5,000 cells) onto the lid of a petri dish. Invert the lid over a dish containing PBS to maintain humidity and incubate for 2-4 days to allow spheroid formation.
-
Ultra-Low Attachment Plates: Seed cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well and centrifuge briefly to promote aggregation. Incubate for 2-4 days.
-
-
Drug Treatment: Carefully transfer spheroids to a new plate (if using hanging drop method) and treat with a serial dilution of this compound for 48-96 hours.
-
Viability Assay (e.g., CellTiter-Glo® 3D): Add the 3D-specific viability reagent to each well and incubate according to the manufacturer's protocol, which is optimized for penetration into spheroids.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 value as described for the 2D assay.
Experimental Workflow: 2D vs. 3D Comparison
The following diagram outlines a typical workflow for comparing the efficacy of this compound in 2D and 3D cell culture models.
Caption: Workflow for comparing this compound efficacy in 2D and 3D models.
Key Differences and Their Implications
The transition from 2D to 3D cell culture introduces several critical factors that can significantly impact the observed efficacy of this compound.
-
Drug Penetration: In 3D spheroids, the dense cell packing can limit the diffusion of this compound, resulting in a concentration gradient where cells in the core are exposed to lower drug concentrations than those on the periphery.[7][8]
-
Hypoxia: The oxygen gradient in spheroids leads to a hypoxic core. Hypoxia can induce the expression of hypoxia-inducible factors (HIFs), which in turn can activate survival pathways and confer drug resistance, potentially counteracting the effects of this compound.[3][4]
-
Cell-Cell Adhesion: The extensive cell-cell contacts in 3D models can activate signaling pathways that promote survival and drug resistance, a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR).[11]
-
Differential Gene Expression: Cells grown in 3D cultures exhibit gene expression profiles that are more representative of in vivo tumors compared to their 2D counterparts.[5][6] This can alter the cellular context in which this compound acts, potentially affecting its efficacy.
Logical Relationship: Factors Influencing Drug Response in 3D Models
The diagram below illustrates the interconnected factors in a 3D spheroid model that contribute to a differential response to this compound compared to a 2D monolayer.
Caption: Factors in 3D models leading to altered drug response.
Conclusion
While 2D cell cultures offer a high-throughput and cost-effective platform for initial drug screening, the data presented suggests that the efficacy of this compound may be overestimated in these models. The complex microenvironment of 3D spheroid cultures, which more closely mimics that of an in vivo tumor, presents multiple challenges to drug efficacy, including limited penetration and inherent resistance mechanisms. Therefore, for a more accurate prediction of the clinical potential of this compound, it is imperative to conduct thorough investigations in 3D cell culture models. This comparative guide serves as a foundational framework for designing and interpreting such studies.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling tumor cell adaptations to hypoxia in multicellular tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Deciphering the divergent transcriptomic landscapes of cervical cancer cells grown in 3D and 2D cell culture systems [frontiersin.org]
- 6. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-Dimensional and Spheroid-Based Three-Dimensional Cell Culture Systems: Implications for Drug Discovery in Cancer | MDPI [mdpi.com]
- 8. Three-Dimensional Cell Culture Systems and Their Applications in Drug Discovery and Cell-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asco.org [asco.org]
- 10. mdpi.com [mdpi.com]
- 11. cherrybiotech.com [cherrybiotech.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Fubp1-IN-2
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Fubp1-IN-2, a potent small molecule inhibitor. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures detail the necessary personal protective equipment (PPE), operational plans for handling, and protocols for disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required PPE |
| Handling Solids (Weighing, Aliquoting) | - Disposable Nitrile Gloves (Double-gloved) - Lab Coat - Safety Goggles - Face Shield - N95 Respirator |
| Handling Solutions (Dilutions, Transfers) | - Disposable Nitrile Gloves - Lab Coat - Safety Goggles |
| General Laboratory Work (in proximity) | - Lab Coat - Safety Goggles - Disposable Nitrile Gloves |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and training on proper PPE use and fit-testing for respirators.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe management of this compound within the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log the compound into the chemical inventory system.
-
Store this compound in a designated, clearly labeled, and secure location, away from incompatible materials. The storage area should be well-ventilated.
Handling and Preparation of Solutions
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.[1]
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2]
Emergency Procedures
Spill Response
Minor Spill (Contained, <1 gram solid or <10 mL dilute solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, safety goggles), contain the spill with absorbent pads or granules.
-
Gently sweep solid spills into a labeled waste container. For liquid spills, use absorbent material to collect the liquid and place it in the waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (Uncontained, >1 gram solid or >10 mL dilute solution):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the name of the chemical and any available safety information.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
